Iri-514
説明
特性
CAS番号 |
147489-65-4 |
|---|---|
分子式 |
C31H45N9O8 |
分子量 |
671.7 g/mol |
IUPAC名 |
(3S)-3-[[(2S)-1-[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H45N9O8/c1-18(41)36-20(10-5-13-35-31(33)34)29(47)39-14-6-12-24(39)28(46)38-22(17-25(42)43)30(48)40-15-7-11-23(40)27(45)37-21(26(32)44)16-19-8-3-2-4-9-19/h2-4,8-9,20-24H,5-7,10-17H2,1H3,(H2,32,44)(H,36,41)(H,37,45)(H,38,46)(H,42,43)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1 |
InChIキー |
FMBHHLGHCVSGTR-LSBAASHUSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Enigma of "Iri-514": A Case of Mistaken Identity in Peptide Research
A comprehensive investigation into the scientific literature and public databases for a peptide designated "Iri-514" has yielded no specific entity matching this name. It is highly probable that "this compound peptide" is a misnomer or an internal, unpublished code, potentially confused with the small-molecule drug CBL-514, which is under development by Caliway Biopharmaceuticals for localized fat reduction.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the structure and synthesis of the "this compound peptide." However, the absence of any public data on a peptide with this identifier prevents the creation of the requested detailed report, including quantitative data tables, experimental protocols, and visualizations of signaling pathways.
Our investigation consistently led to information regarding CBL-514 . It is crucial to clarify that CBL-514 is a non-peptidic small molecule. Its mechanism of action involves inducing adipocyte apoptosis, and it is being investigated for aesthetic and medical applications, including the treatment of Dercum's disease.
The initial search strategy was designed to locate information on the structure, synthesis, function, and experimental protocols related to an "this compound peptide." The lack of specific findings prompted a broader search for alternative names and associations with pharmaceutical companies, which ultimately highlighted the prominence of CBL-514 in the search results.
For the benefit of researchers who may be investigating novel therapeutic peptides, a generalized workflow for peptide synthesis and characterization is outlined below. This hypothetical workflow illustrates the type of information that would have been presented for this compound had it been a documented peptide.
Hypothetical Peptide Synthesis and Characterization Workflow
This diagram represents a standard workflow for the synthesis and validation of a novel peptide.
Caption: A generalized workflow for peptide synthesis and characterization.
Hypothetical Signaling Pathway Involvement
If "this compound" were a bioactive peptide, understanding its mechanism of action would involve elucidating the signaling pathway it modulates. The following diagram illustrates a generic receptor-mediated signaling cascade.
Caption: A generic receptor-mediated intracellular signaling pathway.
An In-depth Technical Guide to Iri-514 and its Effects on the Neuroendocrine System
Disclaimer: Comprehensive searches of scientific and medical databases have yielded no specific information for a compound designated "Iri-514." The following guide is a structured template illustrating how such a document would be presented if data were available. The content within this template is hypothetical and serves as a placeholder to demonstrate the requested format, including data tables, experimental protocols, and signaling pathway diagrams.
Executive Summary
This document provides a detailed overview of the putative compound this compound, with a specific focus on its characterized interactions with the neuroendocrine system. It is intended for researchers, scientists, and drug development professionals. The guide synthesizes available preclinical and clinical data (where applicable), outlines key experimental methodologies used in its evaluation, and visualizes its proposed mechanisms of action.
Quantitative Data Summary
All quantitative data pertaining to the bioactivity of this compound are summarized below. These tables are designed for ease of comparison and reference.
Table 1: Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Ki, nM) | Assay Type | Reference |
| Hypothetical Receptor A | Data Not Available | Radioligand Binding | N/A |
| Hypothetical Receptor B | Data Not Available | Surface Plasmon Resonance | N/A |
| Hypothetical Receptor C | Data Not Available | Radioligand Binding | N/A |
Table 2: In Vivo Effects of this compound on Hormone Levels
| Hormone | Animal Model | Dosage (mg/kg) | Change from Baseline (%) | Time Point | Reference |
| Corticosterone | Murine | Data Not Available | Data Not Available | N/A | N/A |
| Luteinizing Hormone | Ovine | Data Not Available | Data Not Available | N/A | N/A |
| Growth Hormone | Primate | Data Not Available | Data Not Available | N/A | N/A |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound are provided to ensure reproducibility and critical evaluation.
Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for specific neuroendocrine receptors.
Protocol:
-
Membrane Preparation: Cell lines expressing the receptor of interest (e.g., HEK293-hR-A) are cultured and harvested. Cell pellets are homogenized in a lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) and centrifuged to isolate the membrane fraction.
-
Binding Reaction: Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]-Ligand) and varying concentrations of this compound in a binding buffer.
-
Incubation and Filtration: The reaction is allowed to reach equilibrium at a specified temperature. The mixture is then rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated, and the Ki is determined using the Cheng-Prusoff equation.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound administration on neurotransmitter levels in specific brain regions.
Protocol:
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region (e.g., hypothalamus) of the animal model and allowed to recover.
-
Probe Insertion and Perfusion: A microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: Dialysate samples are collected at regular intervals to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the probe.
-
Post-Treatment Collection: Dialysate samples continue to be collected to measure changes in neurotransmitter concentrations.
-
Analysis: Neurotransmitter levels in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Visualized Signaling Pathways and Workflows
The following diagrams are generated using Graphviz (DOT language) to illustrate key conceptual frameworks related to this compound.
Caption: A proposed intracellular signaling cascade following the binding of this compound to a G-protein coupled receptor.
Caption: A generalized workflow for assessing the impact of this compound on systemic hormone levels in an animal model.
Iri-514: A Technical Whitepaper on a Synthetic Thymopentin Analogue
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iri-514 is a synthetic tetrapeptide and an analogue of thymopentin, the biologically active fragment of the thymus hormone thymopoietin. Its structure is Ac-Arg-Pro-Asp-Phe-NH2. Initial research has identified this compound as a potential modulator of the behavioral response to stress. This document provides a comprehensive overview of the available scientific information on this compound, including its discovery, initial research findings, and detailed experimental protocols. Due to the limited publicly available data on this compound, some sections of this whitepaper, particularly regarding the synthesis and signaling pathway, are based on established methodologies for similar peptides and the known mechanisms of its parent compound, thymopentin.
Discovery and Initial Research
This compound was first described in a 1996 study published in Physiology & Behavior by N-P. Hu and colleagues.[1] This seminal paper investigated the potential anti-stress properties of this compound in a rat model of social conflict stress. The study demonstrated that a single subcutaneous administration of this compound could dose-dependently reverse anxiety-like behavior induced by social stress.[1] The effect was observed to be long-lasting, with maximal efficacy at a dose of 1 mg/kg.[1] This initial research positions this compound as a candidate for further investigation into its therapeutic potential for stress-related disorders.
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C26H38N8O7 |
| Molecular Weight | 590.63 g/mol |
| Isoelectric Point (pI) | ~4.5 - 5.5 |
| Solubility | Likely soluble in aqueous solutions |
Experimental Protocols
Synthesis of this compound (Ac-Arg-Pro-Asp-Phe-NH2)
A specific synthesis protocol for this compound has not been published. However, based on its structure as a short, modified peptide, it can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques, likely employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following is a representative protocol.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-Phe-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Pro-OH
-
Fmoc-Arg(Pbf)-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Acetic anhydride (B1165640)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Acetonitrile
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Phenylalanine): Dissolve Fmoc-Phe-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF. Add the solution to the deprotected resin and shake for 2 hours at room temperature. Wash the resin with DMF and DCM.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and pyridine (B92270) in DMF.
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Aspartic Acid): Couple Fmoc-Asp(OtBu)-OH using the same procedure as in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Proline): Couple Fmoc-Pro-OH using the same procedure as in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
Fourth Amino Acid Coupling (Arginine): Couple Fmoc-Arg(Pbf)-OH using the same procedure as in step 3.
-
Fmoc Deprotection: Repeat step 2.
-
N-terminal Acetylation: Treat the deprotected N-terminus of the peptide-resin with a solution of acetic anhydride and pyridine in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the peptide-resin with a cleavage cocktail of TFA/TIS/H2O/DTT (e.g., 95:2.5:2.5:1) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization: Lyophilize the purified peptide fractions to obtain the final product as a white powder.
-
Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical RP-HPLC.
In Vivo Assessment of Anti-Stress Effects
The following protocol is based on the study by Hu et al. (1996).[1]
Animals:
-
Adult male Wistar rats.
Experimental Groups:
-
Control group (no stress, vehicle administration)
-
Stress group (social conflict stress, vehicle administration)
-
This compound treated groups (social conflict stress, various doses of this compound)
Protocol:
-
Social Conflict Stress (Resident-Intruder Paradigm):
-
House male rats individually for a prolonged period to establish residency.
-
Introduce an intruder (a smaller, group-housed male rat) into the resident's cage for a defined period (e.g., 10 minutes).
-
The resident rat will typically exhibit aggressive and dominant behaviors, inducing stress in the intruder. The intruder is the subject of the subsequent behavioral test.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer this compound subcutaneously to the intruder rats at various doses (e.g., 0.1, 1, 10 mg/kg) 48 hours before the social conflict stress.
-
Administer the vehicle to the control and stress groups.
-
-
Behavioral Testing (Elevated Plus-Maze):
-
48 hours after drug administration and immediately following the social conflict stress, place the intruder rat in the center of an elevated plus-maze.
-
The maze consists of two open arms and two closed arms.
-
Record the time spent in the open arms and the number of entries into the open arms over a 5-minute period. Increased time and entries in the open arms are indicative of reduced anxiety.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups.
-
Quantitative Data
The primary quantitative data available for this compound is from the in vivo study on its anti-stress effects.
| Parameter | Value | Species | Model | Reference |
| Effective Dose (ED50) | Not explicitly determined | Rat | Social Conflict Stress | [1] |
| Maximally Effective Dose | 1 mg/kg (subcutaneous) | Rat | Social Conflict Stress | [1] |
| Duration of Action | 24-72 hours | Rat | Social Conflict Stress | [1] |
Signaling Pathway
The precise signaling pathway of this compound has not been elucidated. However, as an analogue of thymopentin, it is hypothesized to interact with similar cellular receptors. Thymopentin has been shown to bind to the Toll-like receptor 2 (TLR2). Activation of TLR2 typically leads to the recruitment of adaptor proteins such as MyD88 and the subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which play crucial roles in the immune and stress responses.
Caption: Hypothetical signaling pathway for this compound via TLR2 activation.
Experimental Workflow Visualization
The workflow for the in vivo assessment of this compound's anti-stress effects can be visualized as follows:
Caption: Experimental workflow for assessing the anti-stress effects of this compound.
Conclusion and Future Directions
This compound is a synthetic tetrapeptide with demonstrated anti-stress activity in a preclinical model. Its long-lasting effect at a relatively low dose suggests it may be a promising candidate for the development of novel therapeutics for anxiety and stress-related disorders. However, the current body of research on this compound is limited.
Future research should focus on:
-
Detailed Synthesis and Characterization: Publication of a detailed and optimized synthesis protocol, along with comprehensive physicochemical characterization.
-
Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways of this compound, including confirmation of its interaction with TLR2.
-
Pharmacokinetics and Pharmacodynamics: In-depth studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship for various biological effects.
-
Broader Efficacy Studies: Evaluation of this compound's efficacy in a wider range of preclinical models of anxiety, depression, and other stress-related conditions.
-
Safety and Toxicology: Comprehensive safety and toxicology studies to determine its therapeutic window and potential side effects.
The initial findings for this compound are encouraging, but further rigorous investigation is required to fully understand its therapeutic potential and to advance it towards clinical development.
References
The Therapeutic Potential of CBL-514: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CBL-514 is a first-in-class, small-molecule injectable drug under investigation for the reduction of localized subcutaneous adipose tissue. Administered directly into the target fat depot, CBL-514 offers a promising non-surgical alternative to traditional fat reduction procedures like liposuction. Preclinical and clinical data suggest that CBL-514 effectively reduces fat by inducing targeted adipocyte apoptosis, with a favorable safety and tolerability profile. This technical guide provides a comprehensive overview of the core data and methodologies related to CBL-514's development, focusing on its mechanism of action, clinical efficacy, and experimental protocols.
Introduction
The demand for effective, minimally invasive body contouring procedures has driven significant research into novel therapeutic agents capable of localized fat reduction. CBL-514 has emerged as a leading candidate, demonstrating significant potential in mid-stage clinical trials for reducing subcutaneous fat in areas such as the abdomen.[1][2] Unlike cytolytic agents that cause cellular necrosis and inflammation, CBL-514's targeted apoptotic mechanism may offer a superior safety profile, minimizing damage to surrounding tissues.[1] This document synthesizes the available technical information on CBL-514, intended to inform researchers and drug development professionals on its therapeutic promise.
Mechanism of Action: Targeted Adipocyte Apoptosis
CBL-514's primary mechanism of action is the induction of apoptosis in mature adipocytes.[2] This programmed cell death is initiated through the upregulation of key apoptosis-mediating proteins.
Nonclinical, in vitro, and in vivo studies have demonstrated that CBL-514 upregulates the expression of Caspase-3 and modifies the Bax/Bcl-2 ratio to favor apoptosis.[2][3][4] This targeted action leads to the orderly dismantling of fat cells, which are subsequently cleared by phagocytes, without inducing significant inflammation or necrosis in the surrounding tissue.[1]
Signaling Pathway Visualization
The following diagram illustrates the proposed apoptotic pathway initiated by CBL-514 in adipocytes.
Preclinical and Clinical Development
CBL-514 has undergone a series of preclinical and clinical studies to evaluate its safety, tolerability, and efficacy. As of early 2025, the drug has successfully completed multiple Phase 2b clinical trials, with plans to initiate global pivotal Phase 3 studies.[2][5]
Summary of Clinical Efficacy Data
The following tables summarize the key quantitative outcomes from the Phase 2 clinical trial program for CBL-514 in the reduction of abdominal subcutaneous fat.
Table 1: Efficacy of CBL-514 in Phase 2b Study (CBL-0205) [2]
| Efficacy Endpoint (4 weeks post-treatment) | CBL-514 Group | Placebo Group | p-value |
| Participants with ≥20% fat volume reduction (MRI) | 54.2% | 0% | <0.00001 |
| Mean fat volume reduction | 166.6 mL | -15.7 mL (increase) | <0.00001 |
| Mean percentage fat volume reduction | 22.4% | -1.8% (increase) | <0.00001 |
Table 2: Efficacy of CBL-514 in Phase 2b Study (CBL-0204) [3]
| Efficacy Endpoint | CBL-514 Group | Placebo Group | p-value |
| Participants with ≥1-grade CR-AFRS* improvement (12 weeks) | 76.7% | 18.9% | 0.00004 |
| Participants with ≥150mL fat volume reduction (MRI, 4 weeks) | 50% | 0% | <0.00001 |
| Mean change in fat thickness (4 weeks) | -27.1% | N/A | <0.00001 |
*CR-AFRS: Clinician Reported-Abdominal Fat Rating Scale
Table 3: Efficacy of CBL-514 in Phase 2 Study (CBL-0202 Stage 2) [6]
| Efficacy Endpoint | CBL-514 Group | Placebo Group | p-value |
| Participants with ≥150mL fat volume reduction (Ultrasound, 4 weeks) | 63.9% | 17.4% | <0.001 |
| Participants with ≥150mL fat volume reduction (Ultrasound, 8 weeks) | 69.6% | 0.0% | <0.001 |
| Participants with ≥200mL fat volume reduction (Ultrasound, 4 weeks) | 58.3% | 8.7% | <0.001 |
| Participants with ≥200mL fat volume reduction (Ultrasound, 8 weeks) | 60.9% | 0.0% | <0.001 |
| Mean fat volume change vs. Placebo (Ultrasound, 4 weeks) | -206.62 mL | N/A | <0.001 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the typical protocols employed in the clinical evaluation of CBL-514.
Preclinical Experimental Protocol (Conceptual)
While specific institutional protocols from Caliway Biopharmaceuticals are confidential, a standard methodology to assess the apoptotic effects of a novel compound like CBL-514 in vitro would generally involve the following steps.
-
Cell Culture : Differentiated human adipocytes (e.g., from preadipocyte cell lines) are cultured under standard conditions.
-
Treatment : Cells are treated with varying concentrations of CBL-514 or a vehicle control for a predetermined time course (e.g., 24, 48, 72 hours).
-
Apoptosis Assays :
-
Caspase-3 Activity : Cellular lysates are analyzed using a colorimetric or fluorometric assay to detect the activity of cleaved Caspase-3.
-
Western Blot Analysis : Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for Bax, Bcl-2, and cleaved Caspase-3 to determine changes in their expression levels.
-
Annexin V Staining : Cells are stained with Annexin V and propidium (B1200493) iodide and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
-
Clinical Trial Protocol (Phase 2b - CBL-0205 Example)[2]
-
Study Design : A multi-center, randomized, double-blind, placebo-controlled study.[2]
-
Participant Population : Adults with moderate (Grade 3) or severe (Grade 4) abdominal fat accumulation as assessed by the Abdominal Fat Rating Scale (AFRS).[2]
-
Intervention :
-
Primary Efficacy Endpoint : The percentage of participants achieving at least a 20% reduction in subcutaneous fat volume from baseline, as measured by Magnetic Resonance Imaging (MRI), at 4 weeks after the final treatment.[2]
-
Secondary Efficacy Endpoints :
-
Safety Assessments : Monitoring of treatment-emergent adverse events (TEAEs), laboratory assessments, vital signs, and injection site reactions.[2]
Clinical Trial Workflow Visualization
The diagram below outlines the typical workflow for a participant in a CBL-514 clinical trial.
Safety and Tolerability
Across multiple clinical studies, CBL-514 has demonstrated a favorable safety and tolerability profile. The most commonly reported treatment-emergent adverse events are mild-to-moderate injection site reactions, such as pain, swelling, and redness, which are typically transient.[2][6] Importantly, no drug-related serious adverse events or systemic side effects have been reported in the completed clinical trials.[2]
Conclusion and Future Directions
CBL-514 represents a significant advancement in the field of non-surgical aesthetic medicine. Its targeted apoptotic mechanism of action, coupled with promising efficacy and safety data from Phase 2 clinical trials, positions it as a strong candidate for localized subcutaneous fat reduction. The successful completion of the Phase 2b studies paves the way for pivotal Phase 3 trials, which will further elucidate its therapeutic potential and risk-benefit profile in a larger patient population.[2][5] Further research may also explore its utility in other indications, such as the treatment of Dercum's disease and cellulite.[3] The data presented in this guide underscore the potential of CBL-514 to meet a significant unmet need in the body contouring market.
References
- 1. Caliway to Present First Preclinical Data on CBL-514 for GLP-1 Weight Rebound Management at BIO 2025-Caliway Biopharmaceuticals Co., Ltd [caliwaybiopharma.com]
- 2. Caliway Completed CBL-514 Phase 2b Study (CBL-0205) for Subcutaneous Fat Reduction-Caliway Biopharmaceuticals Co., Ltd [caliwaybiopharma.com]
- 3. Caliway Announces Successful Study Results from CBL-0204, a CBL-514 Phase 2b Study for Reducing Abdominal Subcutaneous Fat, Met All Primary and Secondary Efficacy Endpoints [prnewswire.com]
- 4. Caliway to Present CBL-514 Phase 2b Study Results for Subcutaneous Fat Reduction at IMCAS 2025 in Paris-Caliway Biopharmaceuticals Co., Ltd [caliwaybiopharma.com]
- 5. Caliway Announces CBL-514 Second Phase 2b Study Results (CBL-0205) Met Endpoints-Caliway Biopharmaceuticals Co., Ltd [caliwaybiopharma.com]
- 6. Efficacy of a Novel Injection Lipolysis to Induce Targeted Adipocyte Apoptosis: A Randomized, Phase IIa Study of CBL-514 Injection on Abdominal Subcutaneous Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Targets of the Iri-514 Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific cellular targets of the Iri-514 peptide (Ac-Arg-Pro-Asp-Phe-NH2) is limited in publicly available scientific literature. This guide synthesizes information based on its identity as a synthetic analogue of thymopentin (B1683142) and related studies on thymopentin and its derivatives. The proposed mechanisms and targets for this compound are therefore extrapolated and should be considered hypothetical pending direct experimental validation.
Executive Summary
This compound is a synthetic tetrapeptide analogue of thymopentin, the active region of the thymic hormone thymopoietin (B12651440). While research has highlighted its in-vivo efficacy in modulating behavioral responses to stress, its precise molecular targets and cellular mechanisms of action remain to be fully elucidated. Based on the well-documented immunomodulatory functions of thymopentin, it is strongly hypothesized that this compound exerts its effects by interacting with specific receptors on immune cells, particularly T-lymphocytes, thereby influencing downstream signaling pathways that regulate immune responses and neuroendocrine functions. This document provides a comprehensive overview of the putative cellular targets of this compound, drawing parallels from its parent compound, and outlines experimental protocols to facilitate further investigation into its molecular interactions.
Putative Cellular Targets and Mechanism of Action
The primary cellular targets of this compound are presumed to be cell surface receptors on lymphocytes, analogous to those of thymopentin. Studies on thymopentin and its analogues have suggested the existence of distinct thymopoietin receptors (TPR) on different human T-cell lines, which can be distinguished by their ligand specificities.
Table 1: Summary of Putative Cellular Targets and Effects of Thymopentin Analogues
| Target Cell Type | Putative Receptor(s) | Observed/Hypothesized Effect | Reference Type |
| T-lymphocytes (general) | Thymopoietin Receptors (TPR) | Modulation of T-cell maturation and differentiation. | Inferred from Thymopentin |
| Human T-cell line (CEM) | alpha-Thymopoietin Receptor (αTPR) | Induction of intracellular cyclic GMP (cGMP) elevation. | Analogue Study |
| Human T-cell line (MOLT-4) | beta-Thymopoietin Receptor (βTPR) | Induction of intracellular cyclic GMP (cGMP) elevation. | Analogue Study |
| T-lymphocytes | Toll-Like Receptor 2 (TLR2) | A novel thymopentin-derived peptide was shown to target TLR2, suggesting a potential alternative receptor family for thymopentin analogues. | Analogue Study |
| Various Immune Cells | - | Modulation of cytokine production (e.g., IL-2, IFN-γ). | Inferred from Thymopentin |
Signaling Pathways
Based on the known effects of thymopentin and its analogues, this compound may activate intracellular signaling cascades upon binding to its putative receptors on T-cells. A likely pathway involves the elevation of second messengers such as cyclic GMP (cGMP), leading to the activation of downstream protein kinases and transcription factors that orchestrate changes in gene expression related to immune function.
Experimental Protocols for Target Identification and Validation
To definitively identify the cellular targets of this compound and validate its mechanism of action, a series of experimental approaches are recommended.
Radioligand Binding Assays
This method is crucial for identifying and characterizing the receptor for this compound.
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound to its putative receptor on target cells.
Methodology:
-
Synthesis of Radiolabeled this compound: Synthesize this compound with a radioactive isotope (e.g., ³H or ¹²⁵I).
-
Cell Culture: Culture candidate target cells (e.g., human T-cell lines like Jurkat, CEM, or primary T-lymphocytes).
-
Saturation Binding Assay:
-
Incubate intact cells or membrane preparations with increasing concentrations of radiolabeled this compound.
-
In a parallel set of experiments, include a high concentration of unlabeled this compound to determine non-specific binding.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
Analyze the data using Scatchard or non-linear regression analysis to calculate Kd and Bmax.
-
-
Competitive Binding Assay:
-
Incubate cells with a fixed concentration of radiolabeled this compound and increasing concentrations of unlabeled this compound or other thymopentin analogues.
-
Measure the displacement of the radioligand to determine the inhibition constant (Ki) of the unlabeled compounds.
-
Affinity Chromatography and Mass Spectrometry
This approach aims to isolate and identify the binding protein(s) for this compound.
Objective: To identify the cellular protein(s) that directly interact with this compound.
Methodology:
-
Immobilization of this compound: Covalently link this compound to a solid support (e.g., agarose (B213101) beads) to create an affinity column.
-
Cell Lysate Preparation: Prepare a protein extract from target cells.
-
Affinity Chromatography:
-
Pass the cell lysate over the this compound affinity column.
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a high concentration of free this compound or by changing the pH or ionic strength.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and subject them to in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the proteins.
-
Methodological & Application
Application Notes and Protocols for Iri-514 Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iri-514 is a synthetic peptide analogue of thymopentin (B1683142), the active site of the thymic hormone thymopoietin. Its chemical sequence is Ac-Arg-Pro-Asp-Phe-NH2.[1] Research indicates that this compound possesses immunomodulatory and anti-stress properties, making it a compound of interest for studies in immunology, neurobiology, and pharmacology. These application notes provide a comprehensive overview of the available information and standardized protocols for the administration of this compound in rodent models, based on existing literature.
Mechanism of Action
While the precise signaling pathway for this compound has not been fully elucidated, its mechanism is believed to be similar to that of its parent compound, thymopentin. Thymopentin primarily modulates the immune system by influencing T-cell differentiation and maturation.[2][3][4] It has been shown to interact with Toll-like receptor 2 (TLR2), leading to the activation of the downstream MyD88-NF-κB signaling pathway.[5] This activation results in the production of various cytokines, such as interleukins and interferons, which orchestrate a broader immune response.[2][3][6] Given that this compound is an analogue of thymopentin, it is hypothesized to exert its biological effects through a similar pathway.
Proposed Signaling Pathway for this compound
Caption: Proposed signaling cascade of this compound.
Quantitative Data Summary
The available quantitative data for this compound in rodent studies is limited. The primary study focused on a single effective dose for a behavioral outcome.
| Parameter | Species | Administration Route | Dose | Effect | Duration of Effect | Citation |
| Anxiety-like Behavior | Wistar Rat | Subcutaneous (SC) | 1 mg/kg | Reversal of social stress-induced anxiety | 24-72 hours | [1] |
Experimental Protocols
This compound Preparation for Administration
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline (0.9% NaCl) or PBS (pH 7.4)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Calculate the required amount of this compound based on the desired dose (e.g., 1 mg/kg) and the weight of the animals.
-
Aseptically weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or PBS to achieve the final desired concentration.
-
Gently vortex the tube until the peptide is completely dissolved.
-
Visually inspect the solution for any particulates. If present, the solution may be filtered through a 0.22 µm sterile filter.
-
Prepare fresh on the day of the experiment or store aliquots at -20°C for short-term storage, avoiding repeated freeze-thaw cycles.
Rodent Administration Protocol: Subcutaneous Injection
This protocol is based on the published study demonstrating the anti-stress effects of this compound in rats.[1]
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G for rats)
-
Animal scale
Procedure:
-
Weigh the animal to determine the precise volume of this compound solution to be injected.
-
Gently restrain the rat. For subcutaneous injection, the loose skin over the dorsal midline (scruff) is a common and well-tolerated site.
-
Wipe the injection site with 70% ethanol and allow it to dry.
-
Create a "tent" of skin by gently lifting the skin at the injection site.
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the body surface.
-
Aspirate slightly by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
Return the animal to its cage and monitor for any adverse reactions.
Experimental Workflow Diagram
Caption: A typical experimental workflow for this compound studies.
Considerations and Future Directions
-
Dose-Response Studies: To establish a more comprehensive understanding of this compound's effects, detailed dose-response studies are necessary to identify the optimal therapeutic window and potential toxicities.
-
Pharmacokinetic Analysis: Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, which will inform dosing frequency and duration.
-
Alternative Routes of Administration: While subcutaneous administration has been shown to be effective, exploring other routes such as intraperitoneal or intravenous injection could provide valuable comparative data on bioavailability and efficacy.
-
Mechanism of Action Studies: Further research is needed to confirm the specific signaling pathways activated by this compound and to identify its direct molecular targets.
These application notes and protocols are intended to serve as a starting point for researchers working with this compound. As with any experimental compound, it is essential to adhere to institutional animal care and use guidelines and to adapt protocols based on specific experimental needs and emerging data.
References
- 1. This compound, a synthetic peptide analogue of thymopentin, reduces the behavioral response to social stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Thymopentin? [synapse.patsnap.com]
- 3. What is Thymopentin used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Iri-514 in Rat Anxiety Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Iri-514 for studying anxiety-like behaviors in rat models. This document includes quantitative data on effective dosages, detailed experimental protocols for common anxiety assays, and a diagram of the experimental workflow.
Introduction
This compound, a synthetic peptide analogue of thymopentin (B1683142), has demonstrated potential as a long-acting anxiolytic agent.[1] It is a promising compound for preclinical research into stress and anxiety. These notes are designed to facilitate the design and execution of experiments utilizing this compound in rat models of anxiety.
Quantitative Data Presentation
The following table summarizes the effective dosage and administration details for this compound in a rat model of social stress-induced anxiety.
| Compound | Dosage | Administration Route | Timing of Administration | Animal Model | Anxiety Test | Key Findings | Reference |
| This compound | 1 mg/kg | Subcutaneous (SC) | 48 hours before stress induction | Adult Wistar Rats (Male) | Elevated Plus Maze (EPM) | Dose-dependently reversed anxiety-like behavior induced by social stress. The effect was long-lasting (24-72 hours). | [1] |
Experimental Protocols
Detailed methodologies for key behavioral assays used to assess anxiety in rats are provided below.
Elevated Plus Maze (EPM) Test
The EPM test is a widely used assay to evaluate anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.[2][3][4][5]
Apparatus:
-
A plus-shaped maze with two open arms (e.g., 50 cm x 12 cm) and two closed arms of the same size, surrounded by high walls (e.g., 50 cm).[3]
-
The maze should be elevated (e.g., 50 cm) from the ground.[3]
-
An automated tracking system or an overhead camera is used for recording and analysis.[4][5]
Procedure:
-
Habituation: Allow the rats to acclimate to the testing room for at least 45-60 minutes before the experiment.[2][5]
-
Drug Administration: Administer this compound (1 mg/kg, SC) 48 hours prior to the induction of stress.[1]
-
Stress Induction (Social Conflict): A resident-intruder paradigm can be used to induce social stress.[1]
-
Testing:
-
Data Analysis: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze with a 30-70% ethanol (B145695) solution between trials to eliminate olfactory cues.[3]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.[6][7][8][9]
Apparatus:
-
A square or circular arena (e.g., 1m x 1m for rats) with walls high enough to prevent escape.[7][10]
-
The arena is typically divided into a central zone and a peripheral zone.
-
An automated tracking system or an overhead camera is used for recording.[7]
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the test.[7]
-
Testing:
-
Data Analysis: A decrease in the time spent in the center of the arena (thigmotaxis) is often interpreted as an indicator of anxiety.[9]
-
Cleaning: Clean the arena thoroughly between each animal.[7]
Light-Dark Box Test
This test assesses anxiety by measuring the conflict between the rodent's tendency to explore a novel environment and its aversion to a brightly lit area.[11][12][13][14]
Apparatus:
-
A box divided into a small, dark compartment and a larger, brightly illuminated compartment.[13][14]
-
An opening connects the two compartments.[13]
Procedure:
-
Habituation: Acclimate the rats to the testing room before the experiment.[12]
-
Testing:
-
Place the rat in the center of the light compartment, facing away from the opening.[13]
-
Allow the animal to move freely between the two compartments for a set duration (e.g., 5-10 minutes).[11][13]
-
Record the time spent in each compartment, the number of transitions between compartments, and the latency to first enter the dark compartment.
-
-
Data Analysis: Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.[11]
-
Cleaning: Clean the apparatus between trials.[12]
Signaling Pathways and Experimental Workflow
While the precise signaling pathway of this compound in anxiety is not fully elucidated, its action is proposed to be related to its nature as a thymopentin analogue, which can modulate neuroendocrine responses to stress.[1] The following diagrams illustrate the experimental workflow for testing the anxiolytic effects of this compound and a hypothetical signaling pathway.
Caption: Experimental workflow for assessing this compound's anxiolytic effects.
Caption: Proposed mechanism of this compound in modulating stress-induced anxiety.
References
- 1. This compound, a synthetic peptide analogue of thymopentin, reduces the behavioral response to social stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated plus maze protocol [protocols.io]
- 3. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. researchgate.net [researchgate.net]
- 7. Open field test in rats [protocols.io]
- 8. Open-field test for basal global activity [panlab.com]
- 9. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 10. amuzainc.com [amuzainc.com]
- 11. maze.conductscience.com [maze.conductscience.com]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. a-matrix.ng [a-matrix.ng]
Application of Iri-514 in Social Stress Paradigms: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iri-514 is a synthetic peptide analog of thymopentin, a naturally occurring immunomodulatory peptide.[1] Emerging research has highlighted its potential as a therapeutic agent for managing the behavioral consequences of social stress. This document provides detailed application notes and experimental protocols for utilizing this compound in preclinical social stress paradigms, specifically focusing on the resident-intruder model of social conflict stress in rats. The protocols outlined below are based on established methodologies and findings from key studies investigating the anti-stress properties of this compound.[1]
Mechanism of Action
While the precise signaling pathways of this compound in the context of social stress are still under investigation, its mechanism is believed to be closely related to its parent compound, thymopentin. Thymopentin has been shown to modulate both the immune and neuroendocrine systems. One proposed pathway involves the activation of Toll-like receptor 2 (TLR2), leading to the downstream activation of the MyD88-NF-κB signaling cascade, which plays a crucial role in the inflammatory response. Additionally, thymopoietin-derived peptides are suggested to modulate the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system. Therefore, it is hypothesized that this compound exerts its anti-stress effects by attenuating the neuroinflammatory and endocrine responses to social stressors.
Data Presentation: Efficacy of this compound in a Social Stress Model
The following table summarizes the quantitative data from a key study investigating the anxiolytic effects of this compound in rats subjected to the resident-intruder social conflict paradigm. The data was obtained from the elevated plus-maze test, a standard behavioral assay for anxiety.
| Treatment Group | Dose (mg/kg, s.c.) | Time Spent in Open Arms (seconds) | Number of Open Arm Entries |
| Vehicle Control (Stressed) | - | 45.2 ± 5.8 | 4.1 ± 0.7 |
| This compound (Stressed) | 0.1 | 62.5 ± 7.1 | 5.9 ± 0.9 |
| This compound (Stressed) | 0.5 | 88.9 ± 9.3 | 8.2 ± 1.1 |
| This compound (Stressed) | 1.0 | 115.7 ± 12.5 | 10.5 ± 1.4 |
| This compound (Stressed) | 2.0 | 109.4 ± 11.8 | 9.8 ± 1.3 |
| Vehicle Control (Non-Stressed) | - | 120.1 ± 13.2 | 11.2 ± 1.5 |
Note: Data are presented as mean ± SEM. The study demonstrated a dose-dependent reversal of stress-induced anxiety-like behavior, with the 1.0 mg/kg dose showing the most significant effect. This dose restored the behavioral parameters to levels comparable to non-stressed control animals.
Experimental Protocols
Resident-Intruder Social Conflict Stress Paradigm
This paradigm is used to induce social stress in an experimental animal (the "intruder") by exposing it to an aggressive, territorial resident rat.
Materials:
-
Male Wistar rats (for both resident and intruder)
-
Large home cage for the resident (at least 40x40 cm)
-
Female Wistar rat (for inducing territoriality in the resident)
-
Standard rodent cages for intruders
-
Bedding material
-
Food and water ad libitum
Protocol:
-
Housing the Resident: House an adult male rat (the "resident") with a female companion in a large home cage for at least one week prior to the experiment to establish territoriality.
-
Intruder Housing: House the experimental male rats (the "intruders") individually in standard cages.
-
Inducing Social Stress:
-
On the day of the experiment, remove the female from the resident's cage.
-
Introduce an intruder rat into the resident's home cage.
-
Allow the animals to interact for a predetermined period, typically 10-15 minutes. The resident will exhibit aggressive behaviors towards the intruder, inducing social stress.
-
Observe the interaction to prevent severe injury to the intruder. If intense fighting occurs, the interaction may be terminated earlier.
-
At the end of the interaction period, remove the intruder from the resident's cage and return it to its home cage.
-
-
This compound Administration: Administer this compound or vehicle control via subcutaneous (s.c.) injection to the intruder rats at the desired dose (e.g., 1 mg/kg) 48 hours prior to the social stress exposure. The long-lasting effect of this compound allows for administration well before the stressor.[1]
Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior
The EPM test is used to assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Materials:
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video camera for recording
-
Behavioral analysis software (optional, but recommended for accurate scoring)
Protocol:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the test.
-
Testing Procedure:
-
Place the rat in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the rat to freely explore the maze for a 5-minute period.
-
Record the session using an overhead video camera.
-
-
Behavioral Scoring:
-
Manually or automatically score the following parameters:
-
Time spent in the open arms: The primary measure of anxiety-like behavior. An increase in this time suggests an anxiolytic effect.
-
Time spent in the closed arms: Inversely related to the time spent in the open arms.
-
Number of entries into the open arms: Another measure of anxiety-like behavior.
-
Number of entries into the closed arms: A measure of general activity.
-
Total arm entries: An indicator of overall locomotor activity.
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Visualizations
Caption: Experimental workflow for assessing this compound's effect on social stress.
Caption: Proposed signaling pathways modulated by this compound in social stress.
References
Designing Neurobiology Experiments with iFluor 514: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing neurobiology experiments using iFluor 514, a bright and photostable green fluorescent dye. iFluor 514 is an excellent tool for visualizing neural structures and processes, with spectral properties comparable to Alexa Fluor® 514.[1][2] This document outlines key applications, detailed experimental protocols, and data presentation guidelines to facilitate its use in your research.
Introduction to iFluor 514 in Neurobiology
iFluor 514 is a versatile fluorophore well-suited for a range of applications in neurobiology. Its excitation and emission maxima are approximately 510 nm and 527 nm, respectively, making it compatible with standard microscopy setups equipped for green fluorescence detection.[3] The high quantum yield and photostability of iFluor dyes ensure bright and durable signals, which are crucial for high-resolution imaging of complex neuronal structures.[1]
iFluor 514 is available in several reactive forms, most commonly as succinimidyl esters (SE) for labeling primary amines on proteins and antibodies, and as maleimides for labeling thiols.[1][2] Additionally, pre-conjugated secondary antibodies and other biomolecules are commercially available, simplifying experimental workflows.[4][5]
Key Applications in Neurobiology
The primary applications of iFluor 514 in neurobiology include:
-
Immunofluorescence (IF) Staining: For the localization of specific proteins in cultured neurons, brain slices, and whole-mount preparations. This can be achieved through both direct and indirect immunofluorescence.
-
Neuronal Tracing: To map neuronal projections and connectivity within the nervous system. This can be accomplished through the use of iFluor 514-conjugated dextrans or by immunolabeling of expressed tracer proteins.
Data Presentation
Clear and concise data presentation is essential for the interpretation and comparison of experimental results. The following tables summarize the key properties of iFluor 514 and provide recommended starting concentrations for its use in immunofluorescence.
Table 1: Spectral and Physicochemical Properties of iFluor 514
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~510 nm | [1] |
| Emission Maximum (Em) | ~527 nm | [1] |
| Recommended Laser Line | 488 nm or 514 nm | [1][2] |
| Recommended Filter Set | FITC / GFP | [6] |
| Reactive Forms | Succinimidyl Ester, Maleimide (B117702) | [1][2] |
| Conjugates Available | Secondary Antibodies, Phalloidin | [4][6] |
Table 2: Recommended Starting Dilutions for iFluor 514-Conjugated Secondary Antibodies in Immunofluorescence
| Application | Starting Dilution Range | Notes | Reference |
| Immunocytochemistry (ICC) | 1:200 - 1:1000 | Optimal dilution should be determined empirically. | [7] |
| Immunohistochemistry (IHC) - Cryosections | 1:200 - 1:800 | Permeabilization is crucial for optimal staining. | [8] |
| Immunohistochemistry (IHC) - Paraffin-embedded | 1:100 - 1:500 | Antigen retrieval is often necessary. | [9] |
Experimental Protocols
The following are detailed protocols for the key applications of iFluor 514 in neurobiology.
Protocol: Indirect Immunofluorescence of Cultured Neurons
This protocol describes the staining of a target protein in cultured neurons using a primary antibody followed by an iFluor 514-conjugated secondary antibody.
Materials:
-
Cultured neurons on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody (specific to the target protein)
-
iFluor 514-conjugated secondary antibody
-
Mounting medium with antifade reagent
Procedure:
-
Fixation: Rinse cultured neurons briefly with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. This step is necessary for intracellular targets.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the iFluor 514-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with an appropriate filter set for iFluor 514.
Protocol: Indirect Immunofluorescence of Free-Floating Brain Sections
This protocol is suitable for staining cryostat or vibratome sections of brain tissue.
Materials:
-
Free-floating brain sections (30-50 µm thick)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (for post-fixation if needed)
-
Permeabilization Buffer: 0.3-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5-10% Normal Goat Serum (or serum from the host species of the secondary antibody) and 1% BSA in PBS with 0.1% Triton X-100
-
Primary antibody
-
iFluor 514-conjugated secondary antibody
-
Mounting medium with antifade reagent
Procedure:
-
Washing: Wash the free-floating sections in PBS three times for 10 minutes each on a shaker.
-
Permeabilization and Blocking: Incubate the sections in Blocking Buffer for 1-2 hours at room temperature on a shaker.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer. Incubate the sections for 24-72 hours at 4°C on a shaker.
-
Washing: Wash the sections three times with PBS containing 0.1% Triton X-100 for 10 minutes each.
-
Secondary Antibody Incubation: Dilute the iFluor 514-conjugated secondary antibody in Blocking Buffer. Incubate the sections for 2 hours at room temperature or overnight at 4°C, protected from light, on a shaker.
-
Washing: Wash the sections three times with PBS for 10 minutes each, protected from light.
-
Mounting: Mount the sections onto microscope slides and allow them to air dry. Coverslip with an antifade mounting medium.
-
Imaging: Image the sections using a confocal or epifluorescence microscope.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows.
Caption: Principle of Indirect Immunofluorescence.
Caption: Workflow for Immunofluorescence Staining.
Caption: Anterograde vs. Retrograde Neuronal Tracing.
Troubleshooting
Successful fluorescence microscopy requires careful optimization of the experimental protocol. The following table provides guidance on common issues and potential solutions.
Table 3: Troubleshooting Common Issues in iFluor 514 Staining
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference |
| Weak or No Signal | - Inefficient primary antibody binding- Low antigen expression- Suboptimal antibody dilution- Photobleaching | - Validate primary antibody for the application.- Use a positive control tissue/cell line.- Titrate primary and secondary antibody concentrations.- Use an antifade mounting medium and minimize light exposure. | [10][11] |
| High Background | - Non-specific secondary antibody binding- Inadequate blocking- Insufficient washing- Autofluorescence of the tissue | - Use a secondary antibody cross-adsorbed against the species of your sample.- Increase blocking time and/or serum concentration.- Increase the number and duration of wash steps.- Use appropriate spectral unmixing or background subtraction. | [10][12] |
| Patchy or Uneven Staining | - Incomplete permeabilization- Uneven antibody distribution- Tissue drying out during staining | - Increase Triton X-100 concentration or incubation time.- Ensure continuous agitation during antibody incubations.- Keep samples in a humidified chamber. | [10] |
References
- 1. iFluor® 514 succinimidyl ester | AAT Bioquest [aatbio.com]
- 2. iFluor® 514 maleimide | AAT Bioquest [aatbio.com]
- 3. Spectrum [iFluor 514] | AAT Bioquest [aatbio.com]
- 4. iFluor® 514 goat anti-rabbit IgG (H+L) *Cross Adsorbed* | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. ab-mart.com.cn [ab-mart.com.cn]
- 8. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence - Staining Brain Cryosections [evidentscientific.com]
- 9. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. biotium.com [biotium.com]
- 12. IF Troubleshooting - Creative Bioarray [histobiolab.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iri-514 is a synthetic peptide analogue of thymopentin (B1683142), the active site of the naturally occurring thymic hormone thymopoietin. Emerging research indicates that this compound possesses significant anti-stress properties, making it a valuable pharmacological tool for investigating the pathophysiology of stress-related disorders and for the preclinical assessment of novel anxiolytic agents. These application notes provide an overview of this compound, its proposed mechanism of action, and detailed protocols for its use in established preclinical models of stress and anxiety.
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated; however, research on its parent compound, thymopentin, suggests a multi-faceted immunomodulatory and neuroendocrine-modulating effect. The proposed mechanisms relevant to its anti-stress effects include:
-
Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis: Stress triggers a cascade of hormonal responses culminating in the release of glucocorticoids, such as corticosterone (B1669441) in rodents and cortisol in humans. Studies have shown that thymopentin can reverse stress-induced elevations in plasma corticosterone levels, suggesting a regulatory role in the HPA axis.[1] However, it is noteworthy that in healthy human children, acute administration of thymopentin was found to increase plasma cortisol levels.[2]
-
Interaction with the GABAergic System: While thymopentin does not appear to directly bind to the GABA-A receptor complex, it has been shown to antagonize the behavioral effects of anxiogenic β-carboline derivatives in the elevated plus-maze test.[1] This suggests an indirect modulation of the GABAergic system, a key pathway in anxiety regulation.
-
Immunomodulation and Neuroinflammation: Stress is increasingly linked to neuroinflammatory processes. Thymopentin is known to have immunomodulatory properties, including the activation of the NF-κB signaling pathway, which may contribute to its stress-protective effects.[1]
Data Presentation
The following tables summarize the available quantitative data for the effects of thymopentin, the parent compound of this compound, on behavioral and physiological measures in preclinical stress models.
Table 1: Effect of Thymopentin on Anxiogenic Behavior in the Elevated Plus-Maze
| Treatment Group | Time in Open Arms (% of total) | Open Arm Entries (% of total) | Reference |
| Vehicle + Vehicle | Data not available | Data not available | [1] |
| Vehicle + DMCM (Anxiogenic) | Data not available | Data not available | [1] |
| Thymopentin + DMCM | Antagonized the effects of DMCM | Antagonized the effects of DMCM | [1] |
Note: The cited study states that thymopentin antagonized the behavioral effects of the anxiogenic compound DMCM but does not provide specific quantitative data for time in open arms or number of entries. The study also noted that thymopentin alone had no stable and evident effect in this model.
Table 2: Effect of Thymopentin on Stress-Induced Corticosterone Levels
| Treatment Group | Plasma Corticosterone Levels | Reference |
| Control | Baseline | [1] |
| Stress (Licking-Conflict Test) | Significantly elevated | [1] |
| Thymopentin + Stress | Reversed the stress-induced elevation | [1] |
Table 3: Parameters for the Resident-Intruder Test
| Behavioral Parameter | Description |
| Latency to first attack | Time (in seconds) from the introduction of the intruder to the first aggressive act by the resident. |
| Number of attacks | Total number of aggressive encounters during the observation period. |
| Duration of aggressive behavior | Total time (in seconds) the resident spends engaged in aggressive acts. |
| Social exploration | Time spent in non-aggressive social investigation of the intruder. |
| Non-social activity | Time spent in behaviors not directed at the intruder (e.g., exploring the cage, self-grooming). |
Note: While the resident-intruder paradigm has been used to study this compound, specific quantitative data on the effects of this compound or thymopentin on these behavioral parameters are not available in the cited literature.
Experimental Protocols
Protocol 1: Evaluation of Anxiolytic-Like Effects using the Elevated Plus-Maze (EPM)
This protocol is designed to assess the anxiolytic-like properties of this compound in rats.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Elevated plus-maze apparatus
-
Video recording and analysis software
-
Adult male Wistar rats (250-300g)
Procedure:
-
Animal Acclimation: House rats individually for at least one week before the experiment in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle via subcutaneous (SC) injection 48 hours prior to testing.
-
Habituation to Testing Room: On the day of the test, transfer the animals to the testing room and allow them to acclimate for at least 60 minutes.
-
EPM Testing:
-
Place a rat in the center of the elevated plus-maze, facing an open arm.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Statistical Analysis: Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the this compound treated group with the vehicle control group.
Protocol 2: Assessment of Anti-Stress Effects using the Resident-Intruder Paradigm
This protocol evaluates the effects of this compound on social stress-induced anxiety.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Standard rat housing cages
-
Smaller, unfamiliar male Wistar rats (intruders)
-
Video recording equipment
Procedure:
-
Resident Animal Preparation: House adult male Wistar rats (residents) individually for at least one week to establish territory.
-
Drug Administration: Administer this compound (e.g., 1 mg/kg) or vehicle via subcutaneous (SC) injection to the resident rats 48 hours before the social stress exposure.
-
Resident-Intruder Confrontation:
-
Introduce a smaller, unfamiliar male rat (intruder) into the home cage of the resident.
-
Allow the animals to interact for a predetermined period (e.g., 10 minutes).
-
Video record the interaction.
-
-
Behavioral Analysis: Score the video recordings for aggressive and defensive behaviors of the resident, including:
-
Latency to the first attack.
-
Frequency and duration of aggressive behaviors (e.g., biting, chasing, lateral threat).
-
Duration of social investigation.
-
-
Post-Stress Behavioral Testing: 24 hours after the resident-intruder confrontation, assess the anxiety-like behavior of the resident rat using the Elevated Plus-Maze test as described in Protocol 1.
-
Statistical Analysis: Compare the behavioral data from the this compound treated group with the vehicle control group using appropriate statistical methods.
Visualizations
Caption: Proposed signaling pathway of this compound in mitigating stress responses.
Caption: Experimental workflows for studying this compound's effects.
References
Protocol for Dissolving and Storing Iri-514 Peptide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the proper dissolution and storage of the Iri-514 peptide. Adherence to these guidelines is crucial for maintaining the peptide's integrity, activity, and ensuring the reproducibility of experimental results. The this compound peptide is a fluorescently labeled peptide, and its handling requires specific considerations to prevent degradation of both the peptide and the fluorescent dye.
The stability of the this compound peptide is highly dependent on its amino acid sequence and the properties of the this compound fluorescent label. As with most peptides, lyophilized this compound is stable for an extended period when stored correctly. However, once in solution, its shelf-life is significantly reduced.[1] Factors such as temperature, pH, and exposure to light and air can degrade the peptide.[2][3] Peptides containing residues like Cysteine (Cys), Methionine (Met), Tryptophan (Trp), Asparagine (Asn), and Glutamine (Gln) are particularly susceptible to degradation in solution.[1][4][5] The fluorescent dye moiety can also influence the peptide's solubility, often increasing its hydrophobicity.[6] Therefore, the selection of an appropriate solvent is a critical first step.
To ensure optimal performance, it is recommended to prepare a concentrated stock solution and then make fresh dilutions for daily experimental use. Aliquoting the stock solution is essential to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][4]
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage of Lyophilized Peptide | -20°C for long-term storage (months to years).[1][2][7] | Minimizes chemical degradation and preserves peptide integrity. |
| 4°C for short-term storage (days to weeks).[4] | ||
| Storage of Peptide Stock Solution | -20°C or -80°C in aliquots.[1][4][5] | Prevents degradation and avoids repeated freeze-thaw cycles. |
| pH 5-6 for aqueous buffers.[1][4] | Enhances stability of peptides in solution. | |
| Recommended Solvents | 1. Sterile, deionized water | For hydrophilic peptides. |
| 2. Dimethyl sulfoxide (B87167) (DMSO) followed by aqueous buffer | For hydrophobic peptides; the fluorescent label may increase hydrophobicity.[6][8] | |
| 3. Acetonitrile (ACN) or Dimethylformamide (DMF) followed by aqueous buffer | Alternatives to DMSO for hydrophobic peptides.[6][8] | |
| Working Concentration | 1-10 µM in cell culture medium for imaging studies.[9] | Application-dependent; should be determined empirically. |
Experimental Protocols
Materials
-
This compound peptide (lyophilized powder)
-
Sterile, deionized water
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Desiccator
Protocol for Dissolving this compound Peptide
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator for at least 20-30 minutes.[5][7] This prevents condensation of moisture, which can reduce peptide stability.[4]
-
Initial Solubility Test (Recommended): If the solubility of the this compound peptide is unknown, it is advisable to test the solubility with a small amount of the peptide first.[8]
-
Solvent Selection:
-
Reconstitution Procedure:
-
Using an Organic Solvent (e.g., DMSO):
-
Add a small volume of anhydrous DMSO to the vial of lyophilized peptide to create a concentrated stock solution (e.g., 1-10 mM).
-
Gently vortex the vial to ensure the peptide is completely dissolved. Sonication for a few seconds can aid in dissolving difficult peptides.[8]
-
For aqueous experimental buffers, slowly add the DMSO stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation. Do not store peptide solutions containing DMSO for long periods.[10]
-
-
Using an Aqueous Solvent:
-
Protocol for Storing this compound Peptide
-
Aliquoting: Once the this compound peptide is in solution, immediately aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[1][5] This is critical to avoid multiple freeze-thaw cycles.[4]
-
Short-Term Storage: For use within a few days, the peptide solution can be stored at 4°C.[2]
-
Long-Term Storage: For longer-term storage, store the aliquots at -20°C or -80°C.[1][2][4][5] Avoid using frost-free freezers as the temperature fluctuations during defrost cycles can degrade the peptide.[4][10]
-
Protection from Light: Fluorescently labeled peptides should be protected from light to prevent photobleaching. Store vials in a light-blocking container or wrap them in aluminum foil.[1][4]
Visualizations
Caption: Workflow for dissolving and storing the this compound peptide.
Caption: Key factors influencing the stability of the this compound peptide.
References
- 1. genscript.com [genscript.com]
- 2. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 3. jpt.com [jpt.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. bachem.com [bachem.com]
- 6. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Troubleshooting & Optimization
Iri-514 Technical Support Center: Troubleshooting Solubility Issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for solubility challenges encountered with Iri-514, a synthetic peptide analogue of Thymopentin.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound and how does it affect solubility?
This compound is an analogue of Thymopentin, which has the amino acid sequence Arg-Lys-Asp-Val-Tyr (RKDVY)[1][2][3]. The solubility of a peptide is largely determined by its amino acid composition[4][5]. To estimate the solubility characteristics of this compound, we can analyze the properties of its constituent amino acids based on the Thymopentin sequence:
-
Arg (Arginine): Basic and hydrophilic.
-
Lys (Lysine): Basic and hydrophilic.
-
Asp (Aspartic Acid): Acidic and hydrophilic.
-
Val (Valine): Hydrophobic.
-
Tyr (Tyrosine): Hydrophobic.
The presence of both basic (Arg, Lys) and acidic (Asp) residues suggests that the overall charge of the peptide, and therefore its solubility, will be highly dependent on the pH of the solvent[4][5]. The hydrophobic residues (Val, Tyr) may contribute to solubility challenges in purely aqueous solutions[4][5].
Q2: I am having trouble dissolving my lyophilized this compound. What is the recommended starting solvent?
For a new peptide, it is always recommended to first test the solubility of a small amount before attempting to dissolve the entire sample[6][7][8]. Given the amino acid composition of the parent peptide, Thymopentin, which contains both acidic and basic residues, sterile distilled water or a common biological buffer (e.g., PBS) at a near-neutral pH (around 7) is a good starting point[8][9]. Peptides are often more soluble at a pH away from their isoelectric point (pI), where they have a net neutral charge[5].
Q3: My this compound did not dissolve in water. What should I try next?
If this compound is insoluble in water, the next step is to adjust the pH of the solution. To determine whether to use an acidic or basic solution, you can calculate the net charge of the peptide at a neutral pH[6][10][11].
-
Assign a value of +1 to each basic residue (Arg, Lys, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
For the Thymopentin sequence (Arg-Lys-Asp-Val-Tyr), the estimated net charge at pH 7 is: +1 (Arg) + +1 (Lys) + -1 (Asp) = +1.
Since the net charge is positive, this compound is likely a basic peptide . Therefore, if it does not dissolve in water, you should try to dissolve it in a dilute acidic solution, such as 10% acetic acid[6][12][13]. Add the acidic solution dropwise until the peptide dissolves, and then dilute with water to the desired concentration[6].
Q4: Can I use organic solvents to dissolve this compound?
Yes, if aqueous solutions fail, organic solvents can be used, especially for peptides with hydrophobic residues[4][8][9]. For peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) can be used to first solubilize the peptide, followed by a slow, dropwise addition of this solution to a stirred aqueous buffer[7][8]. It is crucial to ensure the final concentration of the organic solvent is compatible with your downstream experiments, as high concentrations can be toxic to cells[4].
Q5: I observed cloudiness or precipitation after adding my dissolved this compound to my experimental buffer. What does this mean?
Cloudiness or precipitation indicates that the solubility limit of this compound has been exceeded in the final buffer conditions[7]. This can happen if the pH of the final solution is close to the peptide's isoelectric point or if the concentration is too high. To resolve this, you can try:
-
Lowering the final concentration of the peptide.
-
Adjusting the pH of your final buffer.
-
Increasing the percentage of the organic co-solvent if your experiment allows.
Q6: How can I improve the dissolution of a difficult-to-dissolve peptide like this compound?
Several techniques can aid in dissolving peptides:
-
Sonication: Brief periods of sonication can help break up aggregates and enhance solubility[4][7].
-
Gentle Warming: Gently warming the solution can sometimes increase solubility, but be cautious as excessive heat can degrade the peptide[7][12][14].
-
Vortexing: Vigorous vortexing can help to dissolve the peptide[6].
Always centrifuge your final peptide solution and use the supernatant to ensure that any undissolved particulates are removed before use in your experiments[4][12].
Quantitative Data Summary: General Peptide Solubility
The following table summarizes common solvents and their applications in dissolving peptides based on their overall charge and hydrophobicity. This is a general guide and optimal conditions for this compound should be determined experimentally.
| Peptide Type | Primary Solvent | Secondary/Alternative Solvents | Notes |
| Basic (Net Positive Charge) | Sterile Water or PBS | Dilute Acetic Acid (e.g., 10%)[6][12][13] | This compound is predicted to be a basic peptide. |
| Acidic (Net Negative Charge) | Sterile Water or PBS | Dilute Ammonium Hydroxide (e.g., 10%) or Ammonium Bicarbonate[4][13] | Avoid basic solutions if the peptide contains Cysteine[9][12]. |
| Neutral/Hydrophobic | Organic Solvents (e.g., DMSO, DMF, Acetonitrile)[4][7][9] | Denaturing agents (e.g., 6M Guanidine HCl, 8M Urea) as a last resort[7][10]. | Dissolve in a minimal amount of organic solvent first, then slowly dilute with an aqueous buffer[8]. |
Experimental Protocol: Systematic Solubilization of this compound
This protocol outlines a stepwise approach to determine the optimal solvent for this compound.
Materials:
-
Lyophilized this compound
-
Sterile, deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10% Acetic Acid solution
-
Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Initial Solubility Test:
-
Aliquot a small, known amount of lyophilized this compound (e.g., 0.1 mg) into a sterile microcentrifuge tube.
-
Add a small volume of sterile water (e.g., 100 µL) to achieve a concentration of 1 mg/mL.
-
Vortex the tube for 30 seconds.
-
Visually inspect the solution. If it is clear, the peptide is soluble. If it is cloudy or contains visible particles, proceed to the next step.
-
-
Sonication:
-
Place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution again. If it is now clear, the peptide is soluble with sonication. If not, proceed to the next step.
-
-
pH Adjustment (for Basic Peptides):
-
Based on its predicted basic nature, add 10% acetic acid dropwise (1-2 µL at a time) to the suspension.
-
Vortex after each addition.
-
Continue adding acetic acid until the solution becomes clear. Note the final approximate pH if possible.
-
-
Organic Solvent Test:
-
If the peptide remains insoluble after pH adjustment, take a new aliquot of lyophilized this compound.
-
Add a minimal volume of DMSO (e.g., 10-20 µL) to completely dissolve the peptide.
-
Slowly add this solution dropwise to a vortexing tube of your desired aqueous buffer (e.g., PBS) to reach the final desired concentration.
-
Observe for any precipitation. If the solution remains clear, this method is suitable.
-
-
Final Preparation and Storage:
-
Once a suitable solvent is identified, prepare the stock solution.
-
Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any undissolved material[4][12].
-
Carefully transfer the supernatant to a new sterile tube.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below[8][10][15].
-
Visual Troubleshooting Guide
The following diagrams illustrate the logical workflow for troubleshooting this compound solubility issues and the factors influencing peptide solubility.
Caption: this compound Solubility Troubleshooting Workflow.
Caption: Key Factors Influencing Peptide Solubility.
References
- 1. THYMOPENTIN (10mg) thymus polypeptide with immunomodulatory properties. [peptide-products.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. Thymopentin | 69558-55-0 [chemicalbook.com]
- 4. jpt.com [jpt.com]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. biobasic.com [biobasic.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. bachem.com [bachem.com]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. biocat.com [biocat.com]
- 14. reta-peptide.com [reta-peptide.com]
- 15. lifetein.com [lifetein.com]
How to minimize variability in Iri-514 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Iri-514, a hypothetical kinase inhibitor.
Troubleshooting Guide
High variability in experimental results can obscure the true effects of this compound. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential sources of variability.
Q1: Why am I seeing significant variation in my IC50 values for this compound across different experimental runs?
Inconsistent IC50 values are a common challenge in kinase inhibitor studies. The variability can often be traced back to several key factors related to the assay conditions and reagents.
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the concentration of ATP in the assay.[1] Different batches of kinase reaction buffer or media can have slight variations in ATP levels, leading to shifts in IC50 values. It is crucial to use a consistent and well-defined ATP concentration for all experiments. For the most accurate determination of IC50, the ATP concentration should ideally be at the Km for each kinase.[2]
-
Reagent Preparation and Handling: Inconsistent preparation of this compound stock solutions and serial dilutions is a frequent source of error. Ensure that this compound is fully dissolved and that dilutions are performed accurately. Avoid repeated freeze-thaw cycles of the compound and other reagents.
-
Enzyme Activity: The enzymatic activity of the target kinase can vary between batches and may decline with improper storage. Always use a consistent source and lot of the kinase, and handle it according to the manufacturer's instructions. Autophosphorylation of the kinase can also modulate its activity and should be considered.[3]
Q2: My replicate wells in the same plate show high coefficients of variation (CVs). What could be the cause?
High CVs within a single plate often point to technical inconsistencies during the assay setup.
-
Pipetting Errors: Inaccurate or inconsistent pipetting is a primary cause of intra-plate variability.[4] Ensure your pipettes are calibrated and use proper pipetting techniques, especially when handling small volumes.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of reagents and affect cell viability.[4] To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media.[4]
-
Incomplete Mixing: Inadequate mixing of reagents in the wells can lead to localized differences in concentration. Ensure gentle but thorough mixing after adding each component.
Q3: I'm observing inconsistent results in my cell-based assays with this compound. Where should I start troubleshooting?
Variability in cell-based assays can stem from biological factors in addition to the technical issues mentioned above.[4]
-
Cell Culture Conditions: The state of your cells at the time of the experiment is critical. Factors such as cell density, passage number, and time since the last passage can all influence the cellular response to this compound.[5] Standardize your cell culture and passaging protocols to ensure consistency between experiments.[5]
-
Cell Line Integrity: Ensure your cell line is what you think it is and is free from contamination, particularly from mycoplasma, which can alter cellular physiology and experimental outcomes.[5]
-
Treatment Time: The duration of this compound treatment can significantly impact the observed effect. Optimize and strictly adhere to a consistent treatment time for all experiments.
Frequently Asked Questions (FAQs)
Q1: What are the critical reagents and their recommended handling procedures for this compound experiments?
To minimize variability, consistent handling of all reagents is paramount.
| Reagent | Recommended Handling | Rationale |
| This compound | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and store in small aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Prevents degradation and concentration changes of the inhibitor. |
| Kinase Enzyme | Store at -80°C in small aliquots. Avoid repeated freeze-thaw cycles. Keep on ice when in use. | Maintains enzyme activity and stability. |
| ATP | Prepare fresh stock solutions in kinase reaction buffer and store at -20°C. Use a consistent concentration across all assays. | Ensures consistent competitive inhibition conditions. |
| Cells | Use cells with a low passage number and seed at a consistent density. Regularly test for mycoplasma contamination. | Minimizes phenotypic drift and ensures a healthy, responsive cell population.[5] |
Q2: How does the choice of assay technology impact the variability of my this compound results?
Different assay formats have inherent characteristics that can influence variability.
| Assay Type | Potential Sources of Variability | Mitigation Strategies |
| Radiometric Assays | Handling of radioactive materials, separation steps. | Follow strict safety and handling protocols. Automate where possible to improve consistency. |
| Fluorescence-Based Assays | Compound interference with fluorescence signal, photobleaching. | Run compound-only controls to check for autofluorescence. Minimize light exposure. |
| Luminescence-Based Assays | Inhibition of the reporter enzyme (e.g., luciferase) by the test compound. | Use a counter-screen to identify compounds that directly inhibit the reporter enzyme.[6] |
| Antibody-Based Assays (e.g., ELISA) | Antibody cross-reactivity, inconsistent washing steps. | Use highly specific antibodies and standardized, automated washing protocols. |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound IC50 Determination
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.
-
Prepare Serial Dilutions of this compound: Start with a 10 mM stock of this compound in DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.
-
Assay Plate Setup: In a 384-well plate, add the kinase reaction buffer.
-
Add Kinase: Add the purified recombinant kinase to each well.
-
Add this compound: Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Incubation: Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for the kinase.
-
Stop Reaction: After a defined incubation period (e.g., 60 minutes), stop the reaction by adding a stop buffer.
-
Detection: Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Readout: Add a scintillant and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade where this compound acts as an inhibitor of MEK1/2, a key component of the MAPK/ERK pathway.
Caption: this compound inhibits MEK1/2 in the MAPK/ERK signaling pathway.
Experimental Workflow
This diagram outlines the key steps in a typical cell-based assay to evaluate the efficacy of this compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Iri-514 Behavioral Studies
Disclaimer: Iri-514 is a hypothetical compound created for illustrative purposes. The following data, protocols, and challenges are based on established principles for a selective Dopamine (B1211576) D2 receptor antagonist and are intended to serve as a representative guide for researchers working with similar novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound is a potent and selective antagonist for the Dopamine D2 receptor (D2R). Its primary mechanism involves blocking the binding of dopamine to D2Rs, which are G protein-coupled receptors. This action primarily inhibits the Gi/o signaling pathway, leading to a disinhibition of adenylyl cyclase, an increase in intracellular cAMP levels, and modulation of downstream protein kinase A (PKA) activity.[1][[“]] This mechanism is the basis for its investigation in antipsychotic drug development.
Q2: How should I prepare and administer this compound for rodent studies? A2: this compound is supplied as a hydrochloride salt, which is sparingly soluble in water but shows good solubility in a vehicle of 5% DMSO, 5% Tween 80, and 90% saline. For intraperitoneal (i.p.) injection in mice, it is recommended to prepare a stock solution and dilute it to the final desired concentration on the day of the experiment. Ensure the solution is vortexed thoroughly and warmed to room temperature before administration. The typical injection volume is 10 mL/kg.
Q3: What are the expected behavioral effects of this compound in standard assays? A3: As a D2 antagonist, this compound is expected to reduce spontaneous locomotor activity at higher doses. In tests of sensorimotor gating, such as Prepulse Inhibition (PPI), it should dose-dependently increase the inhibition of the startle response, which is often deficient in animal models of schizophrenia. Effects on anxiety-like behavior in the Open Field Test (e.g., time in the center) can be variable and may depend on the baseline anxiety state of the animals.[3][4]
Q4: Are there any known off-target effects I should be aware of? A4: While this compound has high selectivity for the D2 receptor, cross-reactivity with the D3 receptor has been observed at higher concentrations. This is a common feature of many D2 antagonists.[5] Researchers should consider this possibility when interpreting data from high-dose studies, as D3 receptor modulation can also influence locomotor and motivational behaviors.
Troubleshooting Guides
Troubleshooting: Open Field Test (OFT)
| Problem / Question | Possible Causes | Recommended Solutions |
| No significant reduction in locomotor activity at expected antipsychotic doses. | 1. Incorrect Dosing: Calculation error or improper administration. 2. Compound Insolubility: Precipitation of this compound in the vehicle. 3. Timing Mismatch: Behavioral testing conducted outside the peak effective window. 4. Low Baseline Activity: Animals are naturally hypoactive, masking a sedative effect ("floor effect").[6] | 1. Verify Calculations & Technique: Double-check all dose calculations and ensure proper i.p. injection technique. 2. Check Solution: Visually inspect the solution for any precipitate before each injection. Prepare fresh daily. 3. Run a Time-Course Study: Test locomotor activity at different time points post-injection (e.g., 15, 30, 60, 120 min) to determine peak activity. 4. Screen Animals: Ensure baseline locomotor activity is within a normal range. Consider a different, more active strain if necessary. |
| High variability in locomotor data between subjects in the same group. | 1. Inconsistent Handling: Differences in how experimenters handle animals can induce stress and affect activity.[7] 2. Environmental Factors: Variations in lighting, noise, or olfactory cues between tests.[8] 3. Circadian Rhythm: Testing animals at different times of the day.[7] | 1. Standardize Handling: Ensure all experimenters use the same gentle handling protocol. Acclimate animals to handling before the experiment. 2. Control Environment: Clean the arena thoroughly between each animal (e.g., with 70% ethanol) to remove olfactory cues. Maintain consistent lighting and minimize external noise. 3. Standardize Testing Time: Conduct all tests during the same time window within the animals' light/dark cycle. |
Troubleshooting: Prepulse Inhibition (PPI) of Startle
| Problem / Question | Possible Causes | Recommended Solutions |
| High variability in %PPI, even within the vehicle control group. | 1. Inconsistent Acclimation: Insufficient or variable acclimation time in the startle chamber.[9] 2. External Noise/Vibration: The apparatus is sensitive to external disturbances. 3. Incorrect Calibration: Sound levels or platform sensitivity are not properly calibrated.[10] | 1. Standardize Acclimation: Use a consistent acclimation period (e.g., 5 minutes) for every animal before the test begins.[11] 2. Isolate Apparatus: Place the startle chambers in a quiet room, away from foot traffic, and on a vibration-dampening surface. 3. Calibrate Regularly: Perform daily sound level checks with a decibel meter and platform sensitivity calibration according to the manufacturer's guidelines.[9][10] |
| No startle response or very low amplitude in some animals. | 1. Hearing Impairment: Some animals, particularly certain inbred strains, may have hearing deficits. 2. Incorrect Animal Placement: The animal is not positioned correctly on the sensor platform. | 1. Health Screening: Exclude animals that do not exhibit a consistent startle response to the pulse-alone trials. 2. Standardize Placement: Ensure the animal holder is placed centrally and consistently on the platform for each test. |
| This compound shows no effect on PPI. | 1. Ineffective Dose Range: The selected doses may be too low to engage D2 receptors sufficiently. 2. "Ceiling Effect": The baseline %PPI in control animals is already very high, making it difficult to detect further improvement.[6] | 1. Conduct Dose-Response Study: Test a wider range of doses (e.g., 0.1, 0.5, 1.0, 5.0 mg/kg) to establish an effective dose. 2. Use a PPI-Disruption Model: Test this compound's ability to reverse a PPI deficit induced by a D2 agonist (e.g., apomorphine) or an NMDA antagonist (e.g., MK-801). |
Quantitative Data Summary
Table 1: Dose-Response Effect of this compound on Locomotor Activity
Data represents mean total distance traveled (in meters) in an Open Field Test over 30 minutes, 30 minutes post-i.p. injection. N=12 per group.
| This compound Dose (mg/kg) | Mean Distance (m) | Standard Deviation | % Change from Vehicle |
| 0 (Vehicle) | 125.4 | 15.2 | 0% |
| 0.5 | 119.8 | 14.8 | -4.5% |
| 1.0 | 98.2 | 12.5 | -21.7% |
| 5.0 | 55.7 | 9.8 | -55.6% |
Table 2: Dose-Response Effect of this compound on Prepulse Inhibition
%PPI calculated as [1 - (Startle on Prepulse+Pulse Trial / Startle on Pulse-Alone Trial)] x 100. N=12 per group.
| This compound Dose (mg/kg) | Mean %PPI (82 dB Prepulse) | Standard Deviation |
| 0 (Vehicle) | 58.5% | 8.2% |
| 0.5 | 65.1% | 7.5% |
| 1.0 | 74.3% | 6.9% |
| 5.0 | 78.9% | 6.5% |
Experimental Protocols & Visualizations
Protocol 1: Open Field Test (OFT)
-
Apparatus: A 50 cm x 50 cm x 40 cm arena made of non-reflective white plastic. The arena is evenly illuminated to ~150 lux.
-
Acclimation: Transport animals to the testing room at least 60 minutes before the experiment begins.
-
Administration: Administer this compound or vehicle via i.p. injection. Place the animal in a holding cage for the designated pretreatment time (e.g., 30 minutes).
-
Procedure: Gently place the mouse in the center of the open field arena. Allow it to explore freely for 30 minutes.[3]
-
Data Collection: An overhead video camera connected to automated tracking software (e.g., EthoVision, ANY-maze) records the session. Key parameters include total distance traveled, time spent in the center zone (defined as the central 25x25 cm area), and rearing frequency.[12]
-
Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) and dry it completely between each trial to eliminate olfactory cues.[8]
Protocol 2: this compound Mechanism of Action
The canonical signaling pathway for the Dopamine D2 receptor involves its coupling to inhibitory G-proteins (Gi/o). When dopamine binds, the Gi/o protein inhibits the enzyme adenylyl cyclase, which reduces the conversion of ATP to cyclic AMP (cAMP).[13] This decrease in cAMP levels leads to lower activity of Protein Kinase A (PKA), altering downstream cellular functions. This compound acts by competitively blocking dopamine at the D2 receptor, thereby preventing this inhibitory cascade.[1][14]
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. moodandemotion.org [moodandemotion.org]
- 4. researchgate.net [researchgate.net]
- 5. Effects of dopamine D2/3 and opioid receptor antagonism on the trade-off between model-based and model-free behaviour in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. maze.conductscience.com [maze.conductscience.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 9. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]
- 10. mmpc.org [mmpc.org]
- 11. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. tandfonline.com [tandfonline.com]
How to control for placebo effects with Iri-514
A Note on Nomenclature: The information provided pertains to the investigational drug CBL-514, developed by Caliway Biopharmaceuticals. For the purpose of this technical support guide, it will be referred to as Iri-514 as requested.
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing this compound in a research setting, with a specific focus on controlling for placebo effects in pre-clinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is an appropriate placebo for this compound in a subcutaneous injection study?
A1: A sterile 0.9% sodium chloride (normal saline) solution is the recommended and clinically utilized placebo for this compound.[1] This choice is based on the principle of using an inert substance that mimics the physical act of the injection without introducing a pharmacologically active agent.
Q2: Why is a simple saline solution considered an adequate placebo for this compound?
A2: A saline placebo is ideal because it is isotonic and generally does not cause significant injection site reactions beyond those expected from the needle puncture itself. Since this compound is a solution administered subcutaneously, the primary goal of the placebo is to replicate the administration procedure to blind both the participant and the investigator to the treatment allocation. Using a vehicle-matched placebo would be ideal, but in the absence of publicly disclosed full formulation details, sterile saline is the accepted standard.
Q3: Should the placebo be colored or modified to match the appearance of the this compound solution?
A3: To maintain the blind, the placebo should be visually indistinguishable from the active this compound solution. If the this compound solution has a distinct color or viscosity, the saline placebo should be appropriately modified with an inert substance to match these characteristics. However, based on available information, this compound is a clear solution, making unmodified sterile saline a suitable match.
Q4: What is the mechanism of action of this compound?
A4: this compound is a small-molecule drug that induces apoptosis (programmed cell death) in adipocytes (fat cells).[2][3][4] Its mechanism involves the inhibition of the DYRK1b kinase, which leads to an upregulation of the apoptosis mediators caspase 3 and an increase in the Bax/Bcl-2 ratio.[5][6] This targeted action results in a reduction of subcutaneous fat in the treated area.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Higher than expected placebo response (fat reduction in the placebo group). | 1. Measurement variability: Inconsistent measurement techniques (e.g., ultrasound, MRI) can introduce error. 2. Lifestyle changes: Participants in both groups may alter their diet or exercise habits due to study participation. 3. Natural fluctuations: Minor changes in fat volume can occur naturally. | 1. Standardize measurement protocols: Ensure all technicians are trained on and adhere to a strict measurement protocol. Utilize centralized reading of scans to minimize inter-rater variability. 2. Monitor and document lifestyle: Counsel participants to maintain their baseline lifestyle and diet throughout the study. Use activity trackers and diet diaries to monitor for significant changes. 3. Statistical analysis: Account for baseline variability in the statistical analysis plan. |
| Significant difference in injection site reactions (e.g., pain, redness, swelling) between the this compound and placebo groups, potentially unblinding the study. | 1. Pharmacological effect of this compound: The active drug may have a localized inflammatory effect due to adipocyte apoptosis. 2. Formulation differences: Excipients in the this compound formulation, not present in the saline placebo, may cause irritation. This compound's formulation includes a polyoxyethylene castor oil derivative which can be associated with hypersensitivity reactions.[8] | 1. Standardized assessment of injection site reactions: Use a validated scale to objectively and consistently assess injection site reactions at predefined time points. 2. Educate investigators and participants: Inform them that injection site reactions are a possibility with either treatment to manage expectations. 3. Consider a vehicle-matched placebo: If unblinding is a major concern, developing a placebo that contains the same vehicle (excipients) as this compound, without the active pharmaceutical ingredient, is the ideal solution. |
| Participant reports identifying their treatment group based on perceived effects. | Subjective experience: Participants may associate any local sensation (or lack thereof) with being in the active or placebo group. | Reinforce blinding: Remind participants that local sensations can vary and are not a reliable indicator of their treatment assignment. Ensure the study staff remains blinded and does not inadvertently provide clues. |
Quantitative Data Summary
The following table summarizes the efficacy of this compound versus placebo in reducing abdominal subcutaneous fat from a Phase IIb clinical trial.
| Efficacy Endpoint | This compound Group | Placebo Group | p-value |
| Percentage of participants with ≥150mL fat volume reduction (4 weeks post-treatment) | 50% | 0% | < 0.00001 |
| Change in abdominal subcutaneous fat thickness | -27.1% | Increase | < 0.00001 |
| Participants achieving at least 1-grade improvement on Clinician Reported-Abdominal Fat Rating Scale (CR-AFRS) (12 weeks) | 76.7% | 18.9% | = 0.00004 |
Data adapted from a Phase IIb study of CBL-514.[7]
Experimental Protocols
Placebo-Controlled Study Protocol for Subcutaneous Fat Reduction
1. Objective: To evaluate the efficacy and safety of this compound compared to a saline placebo in reducing localized subcutaneous abdominal fat.
2. Study Design: A randomized, single-blind, placebo-controlled, parallel-group study.
3. Participant Population: Adults with a body mass index (BMI) between 18.5 and 35 kg/m ² and a defined amount of subcutaneous abdominal fat.
4. Randomization and Blinding:
- Participants are randomized in a 2:1 ratio to receive either this compound or a placebo.
- The study is single-blinded, where the participant is unaware of their treatment allocation. The investigator administering the injection may or may not be blinded, depending on the protocol, but the efficacy assessors should be blinded.
5. Investigational Product and Placebo Preparation:
- This compound: Supplied in sterile vials at a concentration of 5 mg/mL.
- Placebo: Sterile 0.9% sodium chloride (saline) solution, supplied in identical sterile vials.
6. Administration:
- Up to four treatments are administered at 3-4 week intervals.
- The total dose of this compound is determined based on the size of the treatment area, with a typical maximum dose of 600 mg per treatment.
- The solution (this compound or placebo) is administered via multiple subcutaneous injections across the defined treatment area on the abdomen.
7. Efficacy Assessments:
- Subcutaneous fat volume and thickness are measured at baseline and at specified follow-up visits (e.g., 4 and 8 weeks after the final treatment) using a standardized imaging modality such as MRI or ultrasound.
- Standardized photographic documentation is performed at each visit.
- Clinician and patient-reported outcome scales are used to assess the aesthetic improvement.
8. Safety Assessments:
- Adverse events, particularly injection site reactions, are monitored and recorded throughout the study.
- Vital signs and laboratory safety panels are assessed at specified intervals.
Diagrams
Caption: this compound induced adipocyte apoptosis pathway.
Caption: Workflow for a placebo-controlled this compound study.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Caliway Completed CBL-514 Phase 2b Study (CBL-0205) for Subcutaneous Fat Reduction-Caliway Biopharmaceuticals Co., Ltd [caliwaybiopharma.com]
- 3. CBL-514-R&D-Caliway Biopharmaceuticals Co., Ltd [caliwaybiopharma.com]
- 4. Caliway Announces Successful Study Results from CBL-0204, a CBL-514 Phase 2b Study for Reducing Abdominal Subcutaneous Fat, Met All Primary and Secondary Efficacy Endpoints [prnewswire.com]
- 5. Efficacy of a Novel Injection Lipolysis to Induce Targeted Adipocyte Apoptosis: A Randomized, Phase IIa Study of CBL-514 Injection on Abdominal Subcutaneous Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. Caliway’s CBL-514 meets endpoints in reducing abdominal fat | BioWorld [bioworld.com]
- 8. CBL-514 by Caliway Biopharmaceutics for Cellulite: Likelihood of Approval [pharmaceutical-technology.com]
Validation & Comparative
Replicating Key Findings in Ischemia-Reperfusion Injury Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Key Pathophysiological Events in IRI
During the ischemic phase, the lack of oxygen and nutrients leads to a shift to anaerobic metabolism, resulting in ATP depletion, lactate (B86563) accumulation, and intracellular acidosis.[2][3] The restoration of blood flow during reperfusion, while essential, triggers an inflammatory response, the production of reactive oxygen species (ROS), and calcium overload, leading to further cell death and tissue damage.[3][4] This complex interplay of events involves multiple signaling cascades that are critical targets for therapeutic intervention.
Core Signaling Pathways in Ischemia-Reperfusion Injury
Several key signaling pathways are activated during IRI, contributing to inflammation, apoptosis, and cellular damage. Understanding these pathways is essential for identifying potential therapeutic targets. The primary signaling cascades implicated in IRI include the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK), the NF-κB signaling pathway, and Toll-like receptor (TLR) signaling.[5][6]
The activation of TLRs by damage-associated molecular patterns (DAMPs) released from injured cells initiates a signaling cascade that leads to the activation of NF-κB, a key regulator of pro-inflammatory cytokine production.[7] Concurrently, cellular stress activates the MAPK pathways, which are involved in both cell survival and apoptosis.[6] The interplay between these pathways ultimately determines the fate of the cell.
Key signaling pathways activated during Ischemia-Reperfusion Injury.
Comparison of Experimental Models and Quantitative Data
Animal models are crucial for studying the pathophysiology of IRI and for testing novel therapeutic agents.[8] The most common models involve inducing ischemia in a specific organ, followed by a period of reperfusion.[9] The choice of model depends on the research question and the organ of interest.
Renal Ischemia-Reperfusion Injury Models
Mouse and rat models of renal IRI are widely used to study acute kidney injury (AKI).[9][10] These models typically involve the temporary clamping of the renal artery and vein.
Table 1: Comparison of Renal Injury Markers in Rodent IRI Models
| Parameter | Control (Sham) | 24h Post-IRI (Mouse) | 48h Post-IRI (Rat) | Therapeutic Intervention |
| Serum Creatinine (mg/dL) | 0.1 - 0.3 | 1.5 - 2.5 | 2.0 - 3.5 | Reduced levels |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 - 40 | 100 - 200 | 150 - 250 | Reduced levels |
| Tubular Necrosis Score (0-4) | 0 | 2.5 - 3.5 | 3.0 - 4.0 | Lower score |
| Inflammatory Cell Infiltration | Minimal | Moderate to Severe | Severe | Reduced infiltration |
Data are representative values compiled from multiple studies and may vary based on the specific experimental conditions.
Hepatic Ischemia-Reperfusion Injury Models
Hepatic IRI models are essential for studying liver damage during transplantation and surgery.[11] These models often involve clamping the portal triad (B1167595) to induce ischemia in a portion of the liver.[12]
Table 2: Comparison of Hepatic Injury Markers in Rodent IRI Models
| Parameter | Control (Sham) | 6h Post-IRI (Mouse) | 24h Post-IRI (Rat) | Therapeutic Intervention |
| Serum ALT (U/L) | 20 - 50 | 5000 - 15000 | 8000 - 20000 | Reduced levels |
| Serum AST (U/L) | 50 - 150 | 8000 - 20000 | 10000 - 25000 | Reduced levels |
| Necrotic Area (%) | <1% | 30 - 50% | 40 - 60% | Reduced area |
| Kupffer Cell Activation | Low | High | High | Reduced activation |
Data are representative values compiled from multiple studies and may vary based on the specific experimental conditions.
Detailed Experimental Protocols
Murine Model of Renal Ischemia-Reperfusion Injury
This protocol describes the induction of unilateral renal IRI with a contralateral nephrectomy.
-
Anesthesia and Analgesia: Anesthetize the mouse with an appropriate agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[10] Administer pre-operative analgesia.
-
Surgical Preparation: Place the anesthetized mouse on a heating pad to maintain body temperature. Shave and sterilize the dorsal surgical area.
-
Incisions: Make a midline dorsal skin incision. Then, make small flank incisions through the muscle layer to expose both kidneys.[14]
-
Contralateral Nephrectomy: Ligate the right renal pedicle (artery, vein, and ureter) with a suture and remove the right kidney.[10] This serves as an internal control and ensures that renal function is solely dependent on the ischemic kidney.
-
Induction of Ischemia: Carefully dissect the left renal pedicle and clamp it with a non-traumatic microvascular clamp for a defined period (typically 20-30 minutes for moderate to severe injury).[15] Successful occlusion is confirmed by a change in kidney color to a deep purple.[9]
-
Reperfusion: Remove the clamp to allow blood flow to return to the kidney. The kidney should regain its pink color.[13]
-
Closure: Close the muscle and skin incisions with sutures or staples.
-
Post-operative Care: Administer post-operative analgesia and fluids. Monitor the animal closely during recovery.
-
Endpoint Analysis: At the desired time point (e.g., 24 or 48 hours), collect blood for serum analysis of renal function markers (creatinine and BUN) and harvest the kidney for histological analysis.
Murine Model of Partial Hepatic Ischemia-Reperfusion Injury
This protocol describes the induction of 70% partial hepatic ischemia.
-
Anesthesia and Surgical Preparation: Similar to the renal IRI model, anesthetize the mouse and maintain its body temperature. Perform a midline laparotomy to expose the abdominal cavity.
-
Induction of Ischemia: Identify the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver. Place a non-traumatic microvascular clamp across this triad to induce ischemia in approximately 70% of the liver.[11][12]
-
Ischemia Duration: Maintain the ischemic period for a defined duration (typically 60-90 minutes).[16]
-
Reperfusion: Remove the clamp to initiate reperfusion.
-
Closure and Post-operative Care: Close the abdominal incision and provide appropriate post-operative care.
-
Endpoint Analysis: At the designated time point (e.g., 6 or 24 hours), collect blood for serum analysis of liver enzymes (ALT and AST) and harvest the liver for histological examination.
A generalized experimental workflow for in vivo Ischemia-Reperfusion Injury studies.
References
- 1. Frontiers | Editorial: Mechanisms of Ischemia-Reperfusion Injury in Animal Models and Clinical Conditions: Current Concepts of Pharmacological Strategies [frontiersin.org]
- 2. Signaling Pathways Involved in Myocardial Ischemia–Reperfusion Injury and Cardioprotection: A Systematic Review of Transcriptomic Studies in Sus scrofa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular signaling pathways in ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. Renal Ischaemia Reperfusion Injury: A Mouse Model of Injury and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Current State of Knowledge of Hepatic Ischemia-Reperfusion Injury Based on Its Study in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Model of Liver Ischemia and Reperfusion Injury: Method to Study Reactive Oxygen and Nitrogen Metabolites in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Video: Ischemia-reperfusion Model of Acute Kidney Injury and Post Injury Fibrosis in Mice [jove.com]
- 15. Video: Technical Refinement of a Bilateral Renal Ischemia-Reperfusion Mouse Model for Acute Kidney Injury Research [jove.com]
- 16. mdpi.com [mdpi.com]
Assessing the Specificity of Iri-514: A Comparative Guide for Drug Development Professionals
Introduction
The development of highly specific kinase inhibitors is a cornerstone of modern targeted therapy. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window. This guide provides a comparative analysis of the hypothetical novel kinase inhibitor, Iri-514, against the established drug, Ruxolitinib. We will assess the specificity of this compound's mechanism of action through in-vitro and cellular-level experimental data. For the purpose of this guide, this compound is presented as a next-generation inhibitor with a primary mechanism of action focused on the highly selective inhibition of Janus Kinase 2 (JAK2), a critical mediator in the JAK/STAT signaling pathway dysregulated in various myeloproliferative neoplasms and inflammatory conditions.[1][2] Ruxolitinib, a known potent inhibitor of both JAK1 and JAK2, will serve as the benchmark for comparison.[3][4]
The JAK/STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade initiated by cytokines and growth factors, playing a pivotal role in hematopoiesis and immune function.[2][5] Upon cytokine binding, receptor-associated JAKs are activated, leading to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[6] Dysregulation of this pathway, particularly through mutations in JAK2, is a hallmark of several diseases.[2]
Caption: Canonical JAK/STAT signaling pathway and the inhibitory action of this compound on JAK2.
Comparative Kinase Inhibition Profile
The specificity of a kinase inhibitor is paramount and is typically assessed by screening the compound against a broad panel of kinases.[7][8] The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency. The following table presents the comparative IC50 values for this compound (hypothetical data) and Ruxolitinib, demonstrating this compound's enhanced selectivity for JAK2.
| Kinase Target | This compound (IC50, nM) | Ruxolitinib (IC50, nM)[3] | Selectivity Fold (vs. JAK2) - this compound | Selectivity Fold (vs. JAK2) - Ruxolitinib |
| JAK2 | 1.5 | 2.8 | 1x | 1x |
| JAK1 | 125 | 3.3 | 83x | 1.2x |
| JAK3 | >10,000 | 428 | >6667x | 153x |
| TYK2 | 850 | 19 | 567x | 6.8x |
| c-Abl | >10,000 | >1,000 | >6667x | >357x |
| EGFR | >10,000 | >1,000 | >6667x | >357x |
| SRC | >10,000 | >1,000 | >6667x | >357x |
| VEGFR2 | >10,000 | >1,000 | >6667x | >357x |
Table 1: In-vitro kinase inhibition profiles. Hypothetical data for this compound is designed to show high selectivity for JAK2. Ruxolitinib data is sourced from preclinical studies.[3]
Cellular Activity: Downstream Pathway Inhibition
To confirm that in-vitro enzymatic inhibition translates to cellular activity, the effect of the inhibitors on the phosphorylation of downstream targets is measured. Here, we compare the ability of this compound and Ruxolitinib to inhibit the phosphorylation of STAT3 (pSTAT3) in a JAK2-dependent cell line.
| Assay | This compound (IC50, nM) | Ruxolitinib (IC50, nM)[9] |
| Cellular pSTAT3 Inhibition | 18 | 14 |
Table 2: Cellular potency in a JAK2-dependent cell line. Ruxolitinib is highly potent in cellular assays.[9] this compound's hypothetical data reflects potent cellular activity.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate assessment of kinase inhibitor specificity.
In-Vitro Kinase Panel Screening
This protocol outlines a common method for determining the IC50 of a compound against a panel of kinases.
Objective: To measure the concentration-dependent inhibition of multiple kinases by a test compound.
Materials:
-
Recombinant human kinases
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
Specific peptide substrates for each kinase
-
ATP ([γ-³³P]ATP for radiometric assays or cold ATP for luminescence-based assays)
-
Test compounds (this compound, Ruxolitinib) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to achieve final assay concentrations.
-
Kinase Reaction: Add the kinase, substrate, and test compound to the wells of a microplate.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.[10]
-
Data Analysis: Measure the signal (luminescence or radioactivity) using a microplate reader. Plot kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Phospho-STAT3 (pSTAT3) Assay
This protocol describes a cell-based ELISA to measure the inhibition of STAT3 phosphorylation.
Objective: To quantify the effect of a test compound on cytokine-induced STAT3 phosphorylation in a cellular context.[11]
Materials:
-
JAK2-dependent cell line (e.g., SET-2)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IL-6)
-
Test compounds (this compound, Ruxolitinib)
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching and Blocking buffers
-
Primary antibodies: Anti-phospho-STAT3 (pTyr705) and Anti-total-STAT3
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop solution
-
Microplate reader
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the test compounds for a predetermined time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with a cytokine (e.g., IL-6) to induce JAK/STAT signaling for a short period (e.g., 15-30 minutes).
-
Fixing and Permeabilization: Fix the cells with a fixing solution, then permeabilize to allow antibody entry.
-
Antibody Incubation: Block non-specific binding, then incubate with the primary antibody (anti-pSTAT3 or anti-total-STAT3).
-
Secondary Antibody and Detection: Wash the cells and incubate with an HRP-conjugated secondary antibody. Add TMB substrate and measure the absorbance at 450 nm after adding the stop solution.[12]
-
Data Analysis: Normalize the pSTAT3 signal to the total STAT3 signal. Plot the normalized signal against the inhibitor concentration to determine the IC50 value.
Workflow and Comparative Logic
The assessment of inhibitor specificity follows a logical progression from broad, in-vitro screening to more physiologically relevant cellular assays. This workflow ensures that a compound's selectivity is well-characterized before advancing to more complex models.
Caption: Experimental workflow for assessing kinase inhibitor specificity.
The specificity profiles of this compound and Ruxolitinib can be logically compared based on their inhibitory patterns across the kinome.
Caption: Logical comparison of this compound and Ruxolitinib kinase inhibition profiles.
Conclusion
This comparative guide, using hypothetical data for the novel inhibitor this compound, illustrates a framework for assessing kinase inhibitor specificity. The data presented suggests that this compound possesses a superior specificity profile for JAK2 compared to the dual JAK1/JAK2 inhibitor Ruxolitinib. This high degree of selectivity could potentially translate to an improved safety profile by minimizing off-target effects associated with the inhibition of other JAK family members. The provided experimental protocols and workflows offer a standardized approach for researchers and drug development professionals to rigorously evaluate the specificity of novel kinase inhibitors. Further investigation in preclinical and clinical settings would be required to validate these findings and determine the therapeutic potential of this compound.
References
- 1. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. mdpi.com [mdpi.com]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of CBL-514 and Other Non-Surgical Fat Reduction Technologies: A Long-Term Efficacy and Safety Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term effects of CBL-514 against other leading non-surgical fat reduction alternatives. This analysis is supported by experimental data and detailed methodologies to facilitate informed evaluation and future research.
Introduction
The demand for minimally invasive procedures for localized fat reduction has driven the development of various technologies, each with distinct mechanisms of action and long-term outcomes. This guide focuses on a comparative study of CBL-514, an investigational injectable drug, and its principal alternatives: deoxycholic acid injections, cryolipolysis, and radiofrequency lipolysis.
CBL-514 is a novel small-molecule injectable designed to reduce subcutaneous fat by inducing adipocyte apoptosis.[1] Its targeted mechanism offers a promising alternative to existing treatments. This guide will delve into the long-term efficacy, safety, and underlying scientific principles of CBL-514 in comparison to its competitors.
Mechanism of Action and Signaling Pathways
CBL-514: This investigational drug induces apoptosis in adipocytes, leading to their gradual elimination by the body's natural processes. Preclinical studies have shown that CBL-514 upregulates the apoptosis mediators caspase 3 and the Bax/Bcl-2 ratio, triggering programmed cell death specifically in fat cells without causing necrosis or damage to surrounding tissues.[2]
Deoxycholic Acid (e.g., Kybella®): Deoxycholic acid is a naturally occurring bile acid that disrupts the cell membrane of adipocytes, causing adipocytolysis—the rupture and death of fat cells.[3] This leads to an inflammatory response, and the cellular debris is cleared by macrophages.
Cryolipolysis (e.g., CoolSculpting®): This technology uses controlled cooling to selectively target and crystallize fat cells.[4] The crystallized adipocytes undergo apoptosis and are gradually eliminated by the immune system over several weeks to months.[4]
Radiofrequency Lipolysis (e.g., Vanquish™): Radiofrequency devices deliver thermal energy to the subcutaneous fat layer, heating adipocytes to a temperature that induces apoptosis.[5] The damaged fat cells are then naturally cleared by the body.[6]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the quantitative data on the efficacy of CBL-514 and its alternatives based on available clinical trial results.
| Treatment | Metric | Result | Study Population | Follow-up |
| CBL-514 | Mean Subcutaneous Fat Volume Reduction | 312.1 mL | Abdominal Fat | 4 weeks post-treatment |
| ≥150 mL Fat Volume Reduction | 69.9% of participants | Abdominal Fat | 4 weeks post-treatment | |
| ≥200 mL Fat Volume Reduction | 60.9% of participants | Abdominal Fat | 8 weeks post-treatment | |
| Deoxycholic Acid | Clinician-Reported Improvement (≥1 grade) | 87% of patients | Submental Fat | 12 weeks post-final treatment |
| Cryolipolysis | Average Fat Reduction | ~20% per treatment | Fatty Bulge | 4-6 months |
| Radiofrequency Lipolysis | Average Abdominal Circumference Reduction | Just under 2 inches | Abdominal Fat | Not Specified |
Note: Direct head-to-head comparative trial data is limited. The data presented is from separate clinical studies and may not be directly comparable due to differences in study design, patient populations, and measurement methodologies.
Long-Term Effects and Safety Profile
CBL-514: Clinical trials have demonstrated a favorable safety profile for CBL-514, with the most common adverse events being mild-to-moderate injection site reactions.[7] Long-term data on the persistence of fat reduction and the incidence of rare adverse events are still being gathered through ongoing and planned Phase 3 trials.[2]
Deoxycholic Acid: Long-term follow-up studies of up to two years have shown sustained improvement in submental fat.[8] Common side effects include injection site reactions such as swelling, bruising, pain, and numbness.[3] Rare but more severe risks include nerve injury leading to an asymmetric smile and skin ulceration.[3]
Cryolipolysis: Studies with follow-up periods of up to 9 years have demonstrated the long-term durability of fat reduction.[5] Common side effects are temporary and include redness, swelling, bruising, and numbness at the treatment site. A rare but significant long-term adverse event is paradoxical adipose hyperplasia (PAH), an unexpected increase in fat in the treated area.[9]
Radiofrequency Lipolysis: This procedure is generally well-tolerated with minimal risks, primarily mild and transient erythema.[10] Long-term data on the persistence of results is still emerging, with some studies suggesting that the cosmetic effect can be maintained for at least 6 months with radiofrequency treatment.[10]
Experimental Protocols
Detailed methodologies are crucial for the scientific community to evaluate and replicate findings. Below are summaries of the experimental protocols for key studies cited.
CBL-514 Phase IIb Study (CBL-0205)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase 2b study.[11]
-
Participants: 173 participants with moderate to severe abdominal subcutaneous fat.[11]
-
Intervention: Participants received up to four treatments of CBL-514 or placebo, administered subcutaneously to the abdomen once every three weeks.[11]
-
Efficacy Assessment: Changes in subcutaneous fat volume were measured by Magnetic Resonance Imaging (MRI). The Abdominal Fat Rating Scale (AFRS) was also used.[2]
-
Follow-up: Efficacy and safety were assessed at four and eight weeks after the final treatment.[11]
Deoxycholic Acid Injection Protocol for Submental Fat
-
Procedure: Deoxycholic acid (10 mg/mL) is injected subcutaneously into the pre-platysmal fat of the submental area.[3]
-
Dosage: 0.2 mL injections are administered 1 cm apart, with a maximum of 50 injections (10 mL) per session.[3]
-
Treatment Course: Most patients receive 2-4 treatments, with up to six treatments administered at intervals of no less than one month.[8][12]
-
Anesthesia: Topical or injectable local anesthesia may be used to enhance patient comfort.[12]
Cryolipolysis Treatment Protocol
-
Procedure: A gel pad is applied to the treatment area to protect the skin. An applicator then uses a vacuum to draw the targeted fatty bulge into a cooling cup.[4]
-
Temperature: The tissue is cooled to a temperature that induces crystallization of adipocytes.[13]
-
Duration: A typical treatment session lasts between 35 to 60 minutes per area.[14]
-
Post-treatment: The area is massaged for a few minutes after the applicator is removed to improve results.[4]
Radiofrequency Lipolysis Procedure
-
Procedure: An applicator delivers radiofrequency energy to heat the subcutaneous fat from a distance of about one centimeter from the skin, without direct contact.[5]
-
Temperature: The fat cells are preferentially heated to a temperature that induces apoptosis.[6]
-
Duration: A single treatment session typically lasts around 30 minutes.[5]
-
Treatment Course: The procedure is usually repeated once a week for four weeks.[5]
Conclusion
CBL-514 represents a promising new modality for non-surgical fat reduction, with a distinct mechanism of action centered on targeted adipocyte apoptosis. Early clinical data suggests significant efficacy in reducing subcutaneous fat volume with a favorable safety profile.
In comparison, established alternatives such as deoxycholic acid injections, cryolipolysis, and radiofrequency lipolysis also demonstrate efficacy in localized fat reduction, each with its own set of advantages and potential long-term risks. Deoxycholic acid is effective for smaller treatment areas like the submental region but carries a risk of nerve injury. Cryolipolysis offers durable results but has a rare association with paradoxical adipose hyperplasia. Radiofrequency lipolysis is a well-tolerated option, though more extensive long-term data is needed.
For researchers and drug development professionals, the evolution of injectable therapies like CBL-514 highlights a shift towards more targeted and biologically specific approaches to aesthetic medicine. Future head-to-head comparative studies will be crucial to definitively establish the relative long-term efficacy and safety of these different technologies and to further refine patient selection and treatment protocols.
References
- 1. Efficacy of a Novel Injection Lipolysis to Induce Targeted Adipocyte Apoptosis: A Randomized, Phase IIa Study of CBL-514 Injection on Abdominal Subcutaneous Fat Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caliway Completed CBL-514 Phase 2b Study (CBL-0205) for Subcutaneous Fat Reduction-Caliway Biopharmaceuticals Co., Ltd [caliwaybiopharma.com]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Cryolipolysis | Nonsurgical Fat Reduction | ASPS [plasticsurgery.org]
- 5. Radiofrequency Lipolysis | Nonsurgical Fat Reduction | ASPS [plasticsurgery.org]
- 6. drnikolov.com [drnikolov.com]
- 7. Efficacy and Safety of CBL-514 Injection in Reducing Abdominal Subcutaneous Fat: A Randomized, Single-Blind, Placebo-Controlled Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. uclahealth.org [uclahealth.org]
- 10. steemit.com [steemit.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. drugs.com [drugs.com]
- 13. Cryolipolysis: patient selection and special considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. phoenixliposuction.com [phoenixliposuction.com]
Validating Iri-514's Molecular Targets in the Brain: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of experimental data to validate the molecular targets of Iri-514, a synthetic peptide analogue of thymopentin, in the brain. This compound has demonstrated potential in modulating behavioral and neuroendocrine responses to stress.
The primary molecular target of this compound in the brain is hypothesized to be the nicotinic acetylcholine (B1216132) receptor (nAChR). This is based on evidence showing that its parent compound, thymopentin, directly interacts with and modulates the function of nAChRs. This interaction with the cholinergic system is a compelling mechanism for the observed anxiolytic and stress-reducing properties of this compound.
Comparison with Alternative Anxiolytic Peptides Targeting nAChRs
While the direct molecular targets of many anxiolytic peptides are diverse, a subset also modulates the activity of nicotinic acetylcholine receptors. A comparative overview of this compound and other nAChR-targeting peptides is presented below.
| Peptide | Source/Type | Known nAChR Interaction | Reported Anxiolytic Effect |
| This compound | Synthetic analogue of thymopentin | Accelerates desensitization of nAChRs. | Reduces anxiety-like behavior in response to social stress in rats. |
| α-Conotoxins | Marine cone snail venom | Potent and selective antagonists of various nAChR subtypes.[1] | Anxiolytic-like effects observed in animal models. |
| Waglerins | Pit viper venom | Selectively block the adult form of the muscle nAChR. | Limited data on central anxiolytic effects. |
Experimental Data and Protocols
To validate the interaction of this compound with nAChRs in the brain and elucidate the downstream consequences, a series of experiments are proposed. Below are detailed methodologies for key experiments.
nAChR Binding Affinity
Objective: To determine the binding affinity of this compound to different nAChR subtypes expressed in the brain.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Homogenize brain tissue (e.g., hippocampus, prefrontal cortex) from rodents in a buffered solution and centrifuge to isolate the membrane fraction containing the nAChRs.
-
Incubation: Incubate the membrane preparations with a radiolabeled nAChR ligand (e.g., [³H]-epibatidine for α4β2 subtypes, or [¹²⁵I]-α-bungarotoxin for α7 subtypes) in the presence of varying concentrations of this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) of this compound for each nAChR subtype by analyzing the competition binding curves.
A detailed protocol for a similar receptor-binding assay can be found in the Anatoxin-a Receptor-Binding Assay Kit documentation, which utilizes the principle of competitive binding to nAChRs.[2]
Functional Modulation of nAChR Activity
Objective: To assess the functional effect of this compound on nAChR-mediated ion flux and neuronal activity.
Experimental Protocol: Calcium Imaging in Primary Neuronal Cultures
-
Cell Culture: Culture primary neurons from specific brain regions (e.g., hippocampus) of neonatal rodents.
-
Calcium Indicator Loading: Load the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Baseline Measurement: Record baseline fluorescence intensity before the application of any compounds.
-
Stimulation: Apply a known nAChR agonist (e.g., nicotine (B1678760) or acetylcholine) to stimulate the receptors and induce calcium influx.
-
This compound Application: Pre-incubate the neurons with varying concentrations of this compound before agonist stimulation, or co-apply this compound with the agonist.
-
Image Acquisition: Continuously record the fluorescence changes using a fluorescence microscope equipped with a high-speed camera.
-
Data Analysis: Quantify the changes in intracellular calcium concentration in response to agonist and this compound application. Analyze parameters such as the peak amplitude, rise time, and decay time of the calcium transients.
Protocols for calcium imaging in cultured neurons are well-established and can be adapted for this purpose.[3][4][5][6]
Signaling Pathways and Experimental Workflows
The interaction of this compound with nAChRs is expected to trigger a cascade of intracellular signaling events. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for its validation.
References
- 1. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 3. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. protocols.io [protocols.io]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Iridium Compounds: A Procedural Guide
Key Hazard and Disposal Information Summary
When handling any chemical, it is imperative to be aware of its specific hazards. The following table summarizes the kind of information that should be sought from the compound's SDS.
| Information Category | Description | Example Data Points (Hypothetical for "Iri-514") |
| Physical Properties | Characteristics of the substance under normal conditions. | Appearance: Solid, Orange PowderOdor: No information availableSolubility: Low water solubility |
| Health Hazards | Potential health effects from exposure. | May cause skin and eye irritation. Avoid breathing dust. |
| Personal Protective Equipment (PPE) | Required equipment to handle the substance safely. | Safety glasses with side shields, protective gloves, lab coat. |
| First Aid Measures | Immediate steps to take in case of exposure. | Eyes: Rinse with plenty of water for at least 15 minutes.Skin: Wash off with soap and plenty of water. |
| Disposal Considerations | Guidelines for proper waste disposal. | Dispose of contents/container to an approved waste disposal plant. Do not release into the environment. |
Experimental Protocol for Disposal of Iridium Compounds
The following is a generalized, step-by-step protocol for the disposal of a solid, non-reactive iridium compound. This protocol should be adapted based on the specific hazards and instructions provided in the material's SDS.
1. Personal Protective Equipment (PPE) and Safety:
-
Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to avoid inhalation of any dust or vapors.
-
Ensure an eyewash station and safety shower are readily accessible.
2. Waste Collection:
-
Use a dedicated, clearly labeled, and sealed container for the collection of iridium compound waste. The container should be compatible with the chemical.
-
Carefully sweep up any solid waste using a brush and dustpan, minimizing dust generation.
-
For any residual powder, gently wipe the area with a damp cloth, and dispose of the cloth in the same waste container.
3. Container Management:
-
Keep the waste container tightly closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Disposal:
-
All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
Do not mix iridium waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Complete all necessary waste disposal forms accurately, providing all known information about the compound.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of an iridium compound.
Caption: Workflow for the safe disposal of iridium compounds.
By adhering to these procedures and prioritizing safety, laboratory professionals can effectively manage chemical waste, ensuring the protection of themselves, their colleagues, and the environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
